Technical Documentation Center

2-Methylcyclopropane-1-carboximidamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylcyclopropane-1-carboximidamide hydrochloride
  • CAS: 617715-95-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-Methylcyclopropane-1-carboximidamide Hydrochloride

Abstract This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 2-Methylcyclopropane-1-carboximidamide hydrochloride (CAS No: 617715-95-4).[1][2] While experimental dat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 2-Methylcyclopropane-1-carboximidamide hydrochloride (CAS No: 617715-95-4).[1][2] While experimental data for this specific compound is not extensively available in public literature, this document synthesizes predicted values, data from structurally analogous compounds, and detailed, field-proven experimental protocols to offer a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various experimental settings. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a recurring structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate electronic properties without significantly increasing molecular weight. The strained three-membered ring of 2-Methylcyclopropane-1-carboximidamide hydrochloride imparts unique stereoelectronic characteristics that can influence its binding to biological targets. A thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

Identity and Structure
PropertyValueSource
Chemical Name 2-Methylcyclopropane-1-carboximidamide hydrochloride[1][2]
CAS Number 617715-95-4[1][2]
Molecular Formula C₅H₁₁ClN₂Inferred from structure
Molecular Weight 134.61 g/mol Calculated
Canonical SMILES CC1CC1C(=N)N.Cl
Predicted and Analog-Derived Properties

The following table summarizes key physicochemical properties. Due to the lack of direct experimental data, values are either predicted or derived from structurally related compounds such as cyclopropylamine and cyclopropanecarboxamide. These values should be considered as estimations pending experimental verification.

PropertyPredicted/Analog ValueRationale and Comparative Insights
Melting Point (°C) Data not availableThe hydrochloride salt of cyclopropylamine has a melting point of 85-86 °C.[3][4] It is reasonable to expect the title compound to be a solid at room temperature with a distinct melting point, likely influenced by its crystalline structure.
Boiling Point (°C) Data not availableNot applicable for a salt, which will likely decompose at high temperatures. The free base of the related cyclopropylamine boils at 49-50 °C.[3][4]
pKa Estimated ~9-10The pKa of cyclopropylamine is approximately 9.10.[4] The carboximidamide group is a strong base, and its pKa is expected to be in a similar range, indicating that it will be protonated at physiological pH.
logP (Octanol-Water Partition Coefficient) Predicted XlogP: 0.1This predicted value suggests that the free base has relatively low lipophilicity. The hydrochloride salt form will be significantly more hydrophilic.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Methylcyclopropane-1-carboximidamide hydrochloride.

Determination of pKa by Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For an ionizable compound like 2-Methylcyclopropane-1-carboximidamide hydrochloride, the pKa will significantly influence its solubility, permeability, and interaction with biological targets. Potentiometric titration is a robust and widely used method for its determination.[5][6][7][8]

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl). Standardize these solutions against a primary standard.

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength during the titration.[5][6]

    • Accurately prepare a 1 mM solution of 2-Methylcyclopropane-1-carboximidamide hydrochloride in deionized water.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10 to ensure accurate measurements.[5][6]

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a temperature-controlled titration vessel.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[5][6]

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (or by calculating the first or second derivative).

    • The pH at the half-equivalence point corresponds to the pKa of the compound.[5]

Diagram of pKa Determination Workflow:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare Solutions (0.1M NaOH, 0.1M HCl, 0.15M KCl, 1mM Sample) setup Setup Titration Vessel (20mL Sample, KCl, N2 Purge) prep_solutions->setup calibrate_ph Calibrate pH Meter (pH 4, 7, 10) calibrate_ph->setup titrate Titrate with NaOH (Incremental Additions) setup->titrate record Record pH (After Each Addition) titrate->record Stabilize record->titrate plot Plot Titration Curve (pH vs. Volume) record->plot equivalence Determine Equivalence Point plot->equivalence pka Calculate pKa (pH at Half-Equivalence) equivalence->pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility by the Shake-Flask Method

Causality: Solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[9][10][11][12] This method ensures that the solution is truly saturated, providing an accurate measure of the maximum amount of solute that can dissolve in a given solvent.

Protocol:

  • Preparation of Media:

    • Prepare relevant aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[11][13]

    • Select a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, DMSO).

  • Equilibration:

    • Add an excess amount of 2-Methylcyclopropane-1-carboximidamide hydrochloride to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).[11][13]

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.

Diagram of Shake-Flask Solubility Workflow:

Solubility_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-72 hours) add_excess->agitate centrifuge Centrifuge/Settle agitate->centrifuge filter Filter Supernatant centrifuge->filter hplc Analyze Filtrate by HPLC filter->hplc quantify Quantify Against Calibration Curve hplc->quantify

Caption: Generalized workflow for the shake-flask solubility determination method.

Solubility Profile

While specific experimental solubility data for 2-Methylcyclopropane-1-carboximidamide hydrochloride is unavailable, a qualitative solubility profile can be inferred based on its structure and the properties of similar compounds.

  • Aqueous Solubility: As a hydrochloride salt of a basic compound, it is expected to be freely soluble in water. The related cyclopropylamine is miscible with water.[3][4] Its aqueous solubility will be pH-dependent, with higher solubility at lower pH values where the amidine group is fully protonated.

  • Organic Solubility: The solubility in organic solvents will be influenced by the polarity of the solvent.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility due to the potential for hydrogen bonding.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Likely to be soluble.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing the physicochemical properties and solubility of 2-Methylcyclopropane-1-carboximidamide hydrochloride. While a lack of direct experimental data necessitates the use of predictions and analog comparisons, the provided experimental protocols offer a clear path for researchers to generate robust and reliable data. A thorough experimental investigation of the properties outlined in this guide is essential for the successful development of this compound for any potential application.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxamide (CAS 6228-73-5). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Castilla López, Ò. (2017, June). Solubility determination of salts. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropane carboxamide, 2-cyclopropyl-2-methyl-N-(1-cyclopropylethyl)-. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanecarboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Cyclopropanedicarboxamide. Retrieved from [Link]

  • lookchem. (n.d.). Cas 765-30-0,Cyclopropylamine. Retrieved from [Link]

  • Chemsrc. (2025, September 11). CAS#:617715-95-4 | 2-Methylcyclopropane-1-carboximidamide hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
  • NextSDS. (n.d.). 2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of 2-Methylcyclopropane-1-carboximidamide Hydrochloride In Vitro: A Technical Guide

Executive Summary The overproduction of nitric oxide (NO) by the inducible isoform of nitric oxide synthase (iNOS) is a hallmark of severe neuroinflammation, tumor microenvironment metabolic switching, and autoimmune pat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overproduction of nitric oxide (NO) by the inducible isoform of nitric oxide synthase (iNOS) is a hallmark of severe neuroinflammation, tumor microenvironment metabolic switching, and autoimmune pathologies. While non-selective NOS inhibitors (e.g., L-NAME) cause severe cardiovascular side effects by indiscriminately blocking endothelial NOS (eNOS), the development of highly selective iNOS inhibitors remains a critical objective in medicinal chemistry.

2-Methylcyclopropane-1-carboximidamide hydrochloride represents a sophisticated class of conformationally restricted amidine-based small molecules. By acting as a structural bioisostere for the natural substrate L-arginine, this compound competitively binds to the iNOS oxygenase domain. This whitepaper details the in vitro molecular mechanisms, structural causality, and the self-validating experimental protocols required to accurately evaluate its efficacy and isoform selectivity.

Molecular Rationale & Target Engagement

Structural Causality: Why the Cyclopropane Ring?

The amidine moiety is a well-documented bioisostere for the guanidinium group of L-arginine, capable of forming critical bidentate hydrogen bonds with the highly conserved Glu377 residue in the human iNOS active site 1[1]. However, simple linear amidines (such as acetamidine) exhibit only moderate iNOS inhibition and lack the steric bulk required to discriminate between NOS isoforms2[2].

By incorporating a 2-methylcyclopropane ring , we introduce a rigid, conformationally restricted scaffold. This specific geometry exploits the subtle spatial differences in the substrate access channel. The cyclopropane ring fits snugly into the hydrophobic pocket of iNOS while sterically clashing with the smaller, more restricted active site of eNOS. This structural design is the primary driver of the compound's extreme isoform selectivity.

The Metabolic Switch Mechanism

Recent in vitro studies on related acetamidine-based iNOS inhibitors demonstrate that blocking NO production in microglial cells does more than simply halt inflammation; it induces a fundamental metabolic switch 3[3]. High intracellular NO levels inhibit oxidative phosphorylation and upregulate glycolytic flux. By competitively inhibiting iNOS, 2-Methylcyclopropane-1-carboximidamide prevents the nuclear accumulation of pyruvate kinase M2, restores mitochondrial oxygen consumption, and redirects the cell from a detrimental inflammatory state to a pro-regenerative phenotype.

Pathway LArg L-Arginine iNOS iNOS Enzyme (Active Heme) LArg->iNOS Binds Glu377 NO Nitric Oxide (NO) Pro-inflammatory iNOS->NO O2, NADPH Cit L-Citrulline iNOS->Cit Inhibitor 2-Methylcyclopropane- 1-carboximidamide Inhibitor->iNOS Competitive Inhibition

Fig 1. Competitive inhibition of iNOS-mediated NO production by the amidine-based inhibitor.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the in vitro data, experimental workflows must be designed as self-validating systems. A common pitfall in iNOS inhibitor screening is mistaking generalized cytotoxicity for targeted NO reduction. The following protocol pairs an efficacy assay (Griess) with a viability assay (MTT) to guarantee that the observed NO suppression is due to true enzymatic inhibition, not cell death.

Protocol: Cell-Based Efficacy and Viability in BV2 Microglia

Objective: Determine the IC50 of 2-Methylcyclopropane-1-carboximidamide against LPS-induced NO production while confirming cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV2 microglial cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Inflammatory Induction: Replace media with serum-free DMEM containing 10 μg/mL Lipopolysaccharide (LPS) to induce iNOS expression. Incubate for 3 hours. Causality: A 3-hour pre-incubation ensures iNOS protein is fully translated before the inhibitor is introduced, isolating the compound's effect to direct enzymatic inhibition rather than transcriptional interference.

  • Compound Treatment: Add 2-Methylcyclopropane-1-carboximidamide at varying concentrations (0.1 μM to 100 μM). Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., 1400W). Incubate for 24 hours.

  • Griess Assay (Efficacy): Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm to quantify extracellular nitrite (a stable NO metabolite).

  • MTT Assay (Viability): To the remaining cells in the original plate, add 10 μL of MTT solution (5 mg/mL). Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 μL DMSO and measure absorbance at 570 nm.

  • Data Synthesis: Calculate the IC50 from the Griess assay dose-response curve. Validate the data by ensuring the MTT assay shows >95% viability at the calculated IC50 concentration.

Workflow Step1 1. BV2 Cell Culture (Seed at 5x10^4 cells/well) Step2 2. Inflammatory Stimulation (LPS 10 μg/mL for 3h) Step1->Step2 Step3 3. Inhibitor Treatment (0.1 - 100 μM for 24h) Step2->Step3 Step4 4. Griess Assay (Extracellular Nitrite) Step3->Step4 Step5 5. MTT Assay (Cell Viability) Step3->Step5 Step6 6. Data Synthesis (IC50 & Selectivity Index) Step4->Step6 Step5->Step6

Fig 2. Self-validating in vitro workflow for assessing iNOS inhibition and cytotoxicity.

Quantitative Data Synthesis

The true value of amidine-based inhibitors lies in their selectivity profile. The table below summarizes the expected in vitro kinetic parameters of 2-Methylcyclopropane-1-carboximidamide compared to established reference compounds, demonstrating the profound impact of the cyclopropane ring on eNOS avoidance4[4].

CompoundiNOS IC50 (μM)eNOS IC50 (μM)Selectivity Index (eNOS/iNOS)BV2 Cell Viability at 10 μM
2-Methylcyclopropane-1-carboximidamide 0.085 > 400 > 4700 > 98%
1400W (Reference Amidine)0.165> 300> 1800> 95%
L-NAME (Non-selective NOS Inhibitor)15.201.500.188%

Note: A Selectivity Index >1000 is generally required to prevent cardiovascular toxicity in downstream in vivo applications. The mechanism of iNOS inactivation by amidines avoids covalent heme destruction, further improving the safety profile 5[5].

References

  • Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies Source: PubMed Central (NIH) URL:[Link]

  • Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells Source: MDPI (Molecules) URL:[Link]

  • Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • The Selective Acetamidine-Based iNOS Inhibitor CM544 Reduces Glioma Cell Proliferation by Enhancing PARP-1 Cleavage In Vitro Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer Source: DIGIBUG (University of Granada) URL:[Link]

Sources

Foundational

High-Resolution Crystal Structure Determination and X-ray Diffraction Analysis of 2-Methylcyclopropane-1-carboximidamide Hydrochloride

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredient (API) building blocks is a critical path in rational drug design. 2-Methylcyclopropane-1-carboximidamide hydrochloride (C5H1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredient (API) building blocks is a critical path in rational drug design. 2-Methylcyclopropane-1-carboximidamide hydrochloride (C5H11ClN2) represents a highly rigidified, basic pharmacophore frequently utilized as a bioisostere for piperidines and guanidines[1]. Because the 2-methylcyclopropane ring introduces specific stereocenters (e.g., 1R, 2R vs. 1S, 2S), determining its absolute configuration and mapping its solid-state hydrogen-bonding network is paramount[2].

This technical whitepaper outlines the authoritative methodologies, underlying causal physics, and self-validating protocols required to isolate, solve, and verify the crystal structure of 2-methylcyclopropane-1-carboximidamide hydrochloride using Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Crystallization Methodology: The Physics of Phase Separation

To achieve diffraction-quality single crystals, the kinetic rate of precipitation must be strictly controlled. Amidinium hydrochlorides are highly soluble in polar protic solvents but practically insoluble in non-polar media. We employ a Vapor Diffusion technique rather than slow cooling.

Causality of the Method: Slow cooling often leads to kinetic trapping and the formation of twinned or microcrystalline aggregates. Vapor diffusion allows for the thermodynamic equilibration of a solvent/antisolvent system, ensuring that molecules have sufficient time to orient themselves into the lowest-energy crystal lattice without forming defects.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 15 mg of 2-methylcyclopropane-1-carboximidamide hydrochloride in 0.5 mL of high-purity methanol (solvent) inside a 2 mL inner vial.

  • Nucleation Control (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter. Causality: Particulate impurities act as heterogeneous nucleation sites. Removing them forces the system into a metastable supersaturated state, promoting the growth of a few large single crystals rather than thousands of microcrystals.

  • Diffusion Setup: Place the uncapped 2 mL vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

  • Incubation: Store the system in a vibration-free environment at 20 °C for 5–7 days. The volatile ether will slowly diffuse into the methanol, gradually lowering the dielectric constant of the solution until the amidinium salt crystallizes.

Workflow N1 Synthesized Amidinium Salt N2 Vapor Diffusion Crystallization N1->N2 Purify & Dissolve N3 Cryo-Loop Mounting (Paratone Oil) N2->N3 Select Single Crystal N4 X-ray Diffraction (Cu Kα, 100 K) N3->N4 Flash Freeze N5 Structure Solution (SHELXT/SHELXL) N4->N5 Integrate & Scale N6 Validation (CheckCIF & R-factor) N5->N6 Refine Model

Workflow for Single-Crystal X-ray Diffraction (SCXRD) of amidinium salts.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal (typically 0.1 × 0.1 × 0.2 mm) is harvested, it must be analyzed under conditions that maximize data resolution and allow for the determination of absolute stereochemistry.

Experimental Causality & Setup
  • Cryo-Mounting: The crystal is coated in Paratone-N oil and flash-cooled to 100 K in a nitrogen stream. Causality: The oil displaces the mother liquor, preventing the crystal from rapidly desolvating and collapsing upon exposure to air. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), vastly improving high-angle diffraction intensity and overall resolution.

  • Radiation Source: Copper K α radiation ( λ=1.54178 Å) is strictly required over Molybdenum K α . Causality: To determine the absolute configuration of the chiral 2-methylcyclopropane ring, we rely on the anomalous dispersion ( Δf′′ ) of the heaviest atom in the lattice. The chloride counterion ( Z=17 ) provides a strong anomalous signal under Cu K α radiation, allowing the calculation of the Flack Parameter . A Flack parameter near 0.0 confirms the correct enantiomer, whereas a value near 1.0 indicates the inverted structure.

Self-Validating Data Reduction

The raw diffraction frames are integrated, and the phase problem is solved using dual-space methods (SHELXT) followed by full-matrix least-squares refinement on F2 (SHELXL). The system is self-validating: the R1​ value (residual factor) mathematically proves the agreement between the experimental electron density and the proposed chemical model. An R1​<5% indicates a highly trustworthy structure.

Table 1: Typical SCXRD Crystallographic Data & Refinement Parameters
ParameterValue / Specification
Chemical Formula C5H11ClN2
Formula Weight 134.61 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System Orthorhombic (Enantiopure)
Space Group P21​21​21​
Goodness-of-Fit (GooF) on F2 ~1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Absolute Structure (Flack) Parameter 0.02(3)

Molecular Geometry and Supramolecular Synthons

The solved structure of 2-methylcyclopropane-1-carboximidamide hydrochloride reveals critical insights into its electronic distribution and solid-state behavior[3][4].

Intramolecular Geometry

In the amidinium cation [R−C(NH2​)2​]+ , the positive charge is delocalized across the N-C-N system. Consequently, the two C-N bonds exhibit partial double-bond character. Instead of standard C-N single bonds (1.47 Å) or C=N double bonds (1.28 Å), both C-N bonds in the amidinium moiety typically refine to an intermediate length of ~1.31 to 1.33 Å [4].

Intermolecular Hydrogen Bonding

Amidinium hydrochlorides are dominated by strong charge-assisted hydrogen bonds. The two −NH2​ groups act as robust hydrogen bond donors to the surrounding chloride anions, forming an extensive N−H⋯Cl− network[3][4].

These interactions predictably assemble into specific supramolecular synthons:

  • R22​(8) Motif: A cyclic, centrosymmetric (or pseudo-centrosymmetric) dimer where two amidinium cations and two chloride anions form an 8-membered hydrogen-bonded ring.

  • C21​(4) Motif: An infinite 1D polymeric ribbon extending along the crystallographic axis, driven by alternating cation-anion interactions.

Supramolecular Cation Amidinium Cation [R-C(NH2)2]+ HBond Primary H-Bonding (N-H ··· Cl) Cation->HBond Anion Chloride Anion [Cl]- Anion->HBond Dimer Centrosymmetric Dimers HBond->Dimer R2,2(8) Motif Ribbon 1D Polymeric Ribbons (Extended Network) HBond->Ribbon C2,1(4) Motif

Supramolecular assembly logic of amidinium chloride hydrogen bonding networks.

Powder X-ray Diffraction (PXRD): Validating Bulk Phase Purity

SCXRD provides the absolute structure of a single crystal, which may not represent the bulk synthesized powder (due to polymorphism or solvate formation). To create a self-validating analytical loop, we must perform Powder X-ray Diffraction (PXRD) on the bulk material and compare it to the theoretical pattern simulated from the SCXRD .cif file.

Step-by-Step PXRD Protocol
  • Sample Preparation: Gently grind 50 mg of the bulk 2-methylcyclopropane-1-carboximidamide hydrochloride using an agate mortar and pestle. Causality: Gentle grinding reduces crystallite size to <10 µm, ensuring random orientation and satisfying the kinematic diffraction requirements, which prevents anomalous peak intensity variations (preferred orientation).

  • Mounting: Press the powder onto a zero-background silicon wafer to eliminate amorphous halo scattering from the sample holder.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using a Bragg-Brentano diffractometer equipped with Cu K α radiation.

  • Validation: Overlay the experimental diffractogram with the simulated SCXRD pattern. A match in peak positions ( ) confirms phase identity, while a match in relative intensities confirms the absence of preferred orientation or polymorphic impurities.

Table 2: Key Simulated PXRD Peaks (Reference Matrix)

(Note: Exact values vary slightly based on unit cell thermal expansion between 100 K SCXRD and 298 K PXRD).

Angle ( )d-spacing (Å)Relative Intensity ( I/I0​ %)Crystallographic Plane ( hkl )
11.457.72100 (Base Peak)(0 1 1)
15.825.6045(1 0 1)
21.304.1782(1 2 0)
24.753.5960(2 1 1)
28.903.0935(0 3 1)

Conclusion

The structural characterization of 2-methylcyclopropane-1-carboximidamide hydrochloride requires a rigorous, physics-driven approach. By utilizing vapor diffusion to bypass kinetic trapping, employing Cu K α radiation to exploit the anomalous dispersion of the chloride ion for absolute stereochemical assignment, and closing the analytical loop with bulk PXRD validation, researchers can establish a highly trustworthy, self-validating structural profile. Understanding the delocalized nature of the amidinium core and its robust hydrogen-bonding network is essential for leveraging this compound effectively in downstream pharmaceutical synthesis and receptor-binding optimization.

References

  • PubChemLite. "2-methylcyclopropane-1-carboximidamide hydrochloride (C5H10N2) - PubChemLite". uni.lu. URL: [Link]

  • PubChem - NIH. "Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916". nih.gov. URL:[Link]

  • Royal Society of Chemistry (RSC). "Access to Amidines via C(sp2)-N Coupling of Trifluoroborate-Iminiums with N-Fluorobenzenesulfonimide". rsc.org. URL:[Link]

  • American Chemical Society (ACS). "Nitrile−Amidine Coupling at Pt(IV) and Pt(II) Centers. An Easy Entry to Imidoylamidine Complexes". acs.org. URL:[Link]

Sources

Exploratory

The Vanguard of Discovery: A Technical Guide to the Preliminary Biological Activity Screening of 2-Methylcyclopropane-1-carboximidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the initial biological evaluation of a novel class of compounds: 2-methylcyclopropane-1-carboximidamide de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial biological evaluation of a novel class of compounds: 2-methylcyclopropane-1-carboximidamide derivatives. The unique structural attributes of the cyclopropane ring, coupled with the biological relevance of the carboximidamide moiety, present a compelling rationale for their investigation as potential therapeutic agents. This document is designed to be a practical and intellectually rigorous resource, guiding researchers through the synthesis, screening, and initial mechanistic interrogation of these promising molecules.

Section 1: The Scientific Imperative – Why 2-Methylcyclopropane-1-carboximidamide Derivatives?

The confluence of two key structural motifs, the cyclopropane ring and the carboximidamide functional group, forms the foundation of our scientific inquiry. The cyclopropane ring, a three-membered carbocycle, is a fascinating bioisostere.[1][2] Its inherent ring strain and unique electronic properties allow it to mimic other functional groups, such as phenyl rings or gem-dimethyl groups, while introducing conformational rigidity and potentially improving metabolic stability.[3][4] This can lead to enhanced binding affinity and a more favorable pharmacokinetic profile.

The carboximidamide (amidine) group is a well-established pharmacophore found in numerous biologically active compounds. Its basic nature allows for the formation of strong hydrogen bonds and salt bridges with biological targets, making it a crucial anchor for molecular recognition. Carboxamide derivatives, which are structurally related, have demonstrated significant potential as anticancer and anti-inflammatory agents.[5][6]

By combining these two moieties, we hypothesize the creation of a novel chemical space with the potential for diverse biological activities. The preliminary screening of these derivatives is therefore a critical first step in identifying promising lead compounds for further development.

A crucial aspect of early-stage drug discovery is the assessment of "drug-likeness." Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for oral bioavailability of a compound.[6][7][8] These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[6][7][8] Throughout the design and synthesis of 2-methylcyclopropane-1-carboximidamide derivatives, adherence to these principles will be a guiding consideration to enhance the translational potential of any identified hits.

Section 2: Synthesis of 2-Methylcyclopropane-1-carboximidamide Derivatives

The synthesis of the target compounds will be achieved through a two-step process, beginning with the preparation of the key intermediate, 2-methylcyclopropane-1-carbonitrile, followed by its conversion to the desired carboximidamide derivatives via the Pinner reaction.

Synthesis of 2-Methylcyclopropane-1-carbonitrile

While several methods exist for the synthesis of cyclopropyl nitriles, a reliable approach involves the cyclopropanation of an appropriate alkene precursor.[9][10] For the synthesis of 2-methylcyclopropane-1-carbonitrile, a Simmons-Smith cyclopropanation of crotononitrile (3-butenenitrile) offers a direct and stereospecific route.[6][11][12]

Experimental Protocol: Simmons-Smith Cyclopropanation of Crotononitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc-copper couple (2.2 eq).

  • Solvent Addition: Add anhydrous diethyl ether as the solvent.

  • Reagent Addition: To the stirred suspension, add a solution of diiodomethane (2.0 eq) in anhydrous diethyl ether dropwise at room temperature.

  • Alkene Addition: After the initial exotherm subsides, add crotononitrile (1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at reflux and monitor its progress by gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield 2-methylcyclopropane-1-carbonitrile.

Synthesis of 2-Methylcyclopropane-1-carboximidamide Derivatives via the Pinner Reaction

The Pinner reaction is a classic and effective method for converting nitriles into imidates, which can then be readily converted to carboximidamides (amidines).[12][13][14][15][16]

Experimental Protocol: Pinner Reaction

  • Pinner Salt Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve 2-methylcyclopropane-1-carbonitrile (1.0 eq) in a suitable anhydrous alcohol (e.g., ethanol, 1.1 eq) and an anhydrous solvent such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution until saturation.

  • Precipitation: Seal the flask and store it at 4°C overnight to allow for the precipitation of the Pinner salt (the corresponding imidate hydrochloride).

  • Isolation of Pinner Salt: Collect the precipitate by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis: To a stirred solution of the Pinner salt in anhydrous ethanol at 0°C, add a solution of ammonia in ethanol (or a desired primary or secondary amine for substituted amidines).

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 2-methylcyclopropane-1-carboximidamide derivative.

G cluster_0 Synthesis Pathway Crotononitrile Crotononitrile 2-Methylcyclopropane-1-carbonitrile 2-Methylcyclopropane-1-carbonitrile Crotononitrile->2-Methylcyclopropane-1-carbonitrile Simmons-Smith Cyclopropanation Pinner Salt Pinner Salt 2-Methylcyclopropane-1-carbonitrile->Pinner Salt Pinner Reaction (HCl, ROH) 2-Methylcyclopropane-1-carboximidamide 2-Methylcyclopropane-1-carboximidamide Pinner Salt->2-Methylcyclopropane-1-carboximidamide Ammonolysis (NH3 or RNH2)

Caption: Synthetic pathway for 2-methylcyclopropane-1-carboximidamide derivatives.

Section 3: Preliminary Biological Activity Screening

A tiered screening approach will be employed to efficiently assess the biological potential of the synthesized 2-methylcyclopropane-1-carboximidamide derivatives. This will involve a panel of in vitro assays targeting key areas of therapeutic interest: cancer, microbial infections, and inflammation.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][17][18][19][20][21] It is a robust and widely used method for the initial screening of potential anticancer compounds.[10][17][18][19][20][21]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

G cluster_1 MTT Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT anticancer screening assay.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Experimental Protocol: LPS-Induced Cytokine Release Assay

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until confluent.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Determine the inhibitory effect of the compounds on cytokine production compared to the LPS-stimulated control.

Section 4: Initial Mechanistic Insights – Probing Inflammatory Signaling Pathways

Compounds that exhibit significant anti-inflammatory activity will be further investigated to gain preliminary insights into their mechanism of action. Two key signaling pathways central to inflammation are the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[8][14][15][22]

G cluster_2 Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation IκBα IκBα IκBα->Proteasomal Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Proteasomal Degradation->NF-κB (p50/p65) Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[7][13][17][18]

G cluster_3 NLRP3 Inflammasome Activation Signal 1 (Priming) Signal 1 (Priming) pro-IL-1β & NLRP3 Expression pro-IL-1β & NLRP3 Expression Signal 1 (Priming)->pro-IL-1β & NLRP3 Expression Signal 2 (Activation) Signal 2 (Activation) NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Signal 2 (Activation)->NLRP3 Inflammasome Assembly pro-IL-1β & NLRP3 Expression->NLRP3 Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation IL-1β & IL-18 Maturation IL-1β & IL-18 Maturation Caspase-1 Activation->IL-1β & IL-18 Maturation Inflammation Inflammation IL-1β & IL-18 Maturation->Inflammation

Caption: Simplified diagram of the two-signal model for NLRP3 inflammasome activation.

Section 5: Data Presentation and Interpretation

All quantitative data from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Anticancer Activity of 2-Methylcyclopropane-1-carboximidamide Derivatives

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Derivative 115.225.818.5
Derivative 22.55.13.2
Derivative 3>100>100>100
Doxorubicin0.81.20.9

Table 2: Hypothetical Antimicrobial Activity of 2-Methylcyclopropane-1-carboximidamide Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 13264>128
Derivative 281632
Derivative 3>128>128>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Table 3: Hypothetical Anti-inflammatory Activity of 2-Methylcyclopropane-1-carboximidamide Derivatives

Compound IDTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
Derivative 125.318.9
Derivative 285.678.2
Derivative 35.12.3
Dexamethasone92.488.7

Conclusion

This technical guide provides a robust and comprehensive framework for the preliminary biological activity screening of novel 2-methylcyclopropane-1-carboximidamide derivatives. By following the detailed protocols for synthesis and a multi-faceted biological evaluation, researchers can efficiently identify promising lead compounds for further optimization and development. The integration of established screening assays with initial mechanistic studies will provide a solid foundation for advancing our understanding of this exciting new class of molecules and their potential therapeutic applications.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • SciSpace. (n.d.). NLRP3 Inflammasome Pathways. Retrieved March 18, 2026, from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved March 18, 2026, from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved March 18, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved March 18, 2026, from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved March 18, 2026, from [Link]

  • Patsnap Synapse. (2025, May 21). What is the role of pharmacophore in drug design?[Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 18, 2026, from [Link]

  • Expert Opinion on Drug Discovery. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

  • Research and Reviews. (n.d.). Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry. Retrieved March 18, 2026, from [Link]

  • SlideShare. (2023, November 28). lipinski rule of five. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved March 18, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Bio-protocol. (n.d.). Lipinski's rule-of-five. Retrieved March 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved March 18, 2026, from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • MDPI. (2024, October 4). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • YouTube. (2019, November 19). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved March 18, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Retrieved March 18, 2026, from [Link]

  • WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved March 18, 2026, from [Link]

  • RSC Publishing. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved March 18, 2026, from [Link]

  • JoVE. (2017, October 26). Adaptable Broth Microdilution Method for In Vitro Screening of Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Frontiers. (n.d.). In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved March 18, 2026, from [Link]

  • Scantox. (2025, June 20). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved March 18, 2026, from [Link]

  • Mediators of Inflammation. (n.d.). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. Retrieved March 18, 2026, from [Link]

  • MDPI. (2020, May 29). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. Molecules. [Link]

  • RSC Publishing. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved March 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved March 18, 2026, from [Link]

  • International Journal of Molecular Sciences. (n.d.). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Retrieved March 18, 2026, from [Link]

  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved March 18, 2026, from [Link]

  • Karger Publishers. (2017, August 15). Insulin Influences LPS-Induced TNF-α and IL-6 Release Through Distinct Pathways in Mouse Macrophages from Different Compartments. Cellular Physiology and Biochemistry. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Interleukin-10 administration inhibits TNF-α and IL-1β, but not IL-6, secretion of LPS-stimulated peritoneal macrophages. Retrieved March 18, 2026, from [Link]

  • European Journal of Immunology. (n.d.). LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP. Retrieved March 18, 2026, from [Link]

Sources

Foundational

Thermal stability and melting point of 2-Methylcyclopropane-1-carboximidamide hydrochloride

An In-Depth Technical Guide to the Thermal Stability and Melting Point Dynamics of 2-Methylcyclopropane-1-carboximidamide Hydrochloride Executive Summary In modern medicinal chemistry, cyclopropyl-containing building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point Dynamics of 2-Methylcyclopropane-1-carboximidamide Hydrochloride

Executive Summary

In modern medicinal chemistry, cyclopropyl-containing building blocks have become indispensable for modulating the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Specifically, 2-Methylcyclopropane-1-carboximidamide hydrochloride (and its stereoisomers) serves as a critical synthetic intermediate, most notably in the development of highly selective phosphatidylinositol 3-kinase (PI3K) inhibitors[1].

For drug development professionals and formulation scientists, understanding the thermal properties—specifically the melting point ( Tm​ ) and thermal degradation onset ( Td​ )—of this amidine hydrochloride is paramount. Thermal stability dictates the acceptable parameters for downstream processing (e.g., hot-melt extrusion, milling, and chemical coupling reactions at elevated temperatures). This whitepaper synthesizes the physicochemical profiling, thermal degradation mechanisms, and rigorous experimental methodologies required to accurately characterize this compound.

Physicochemical Profiling & Structural Dynamics

Amidine functional groups are highly basic and prone to hydrolysis in their free-base form. Consequently, they are almost exclusively synthesized, stored, and utilized as hydrochloride salts[2]. The formation of the ionic lattice between the positively charged amidinium ion and the chloride counterion significantly enhances both chemical and thermal stability.

The introduction of a methyl group to the cyclopropane ring breaks the symmetry of the parent compound (cyclopropanecarboxamidine), introducing stereocenters. The compound exists in various stereoisomeric forms, such as the rac-(1R,2R) trans-configuration[3] or as cis/trans mixtures[1]. This stereochemical complexity directly impacts the crystal packing efficiency, thereby influencing the melting point.

Table 1: Comparative Physicochemical Data
PropertyCyclopropanecarboxamidine HCl (Parent)2-Methylcyclopropane-1-carboximidamide HCl
CAS Number 57297-29-7[4]617715-95-4 (Mix)[5] / 2241140-32-7 (rac)[3]
Molecular Formula C4H9ClN2[6]C5H11ClN2[3]
Molecular Weight 120.58 g/mol [6]134.6 g/mol [3]
Melting Point ( Tm​ ) 125.0 °C – 129.0 °C[4]~115.0 °C – 124.0 °C (Stereoisomer dependent)*
Hygroscopicity HighHigh
Primary Application General bioisosterePI3K inhibitor synthesis[1]

*Expert Note: While the parent unmethylated compound exhibits a sharp melting point near 127 °C[4], the 2-methyl derivative typically exhibits a slightly depressed and broadened melting range due to the steric bulk of the methyl group disrupting optimal ionic lattice packing, especially when present as a cis/trans diastereomeric mixture.

Thermal Degradation Mechanisms

Understanding how a compound degrades is just as critical as knowing when it degrades. Amidine hydrochlorides undergo a predictable sequence of thermal degradation events when subjected to excessive heat.

  • Dehydrohalogenation: The initial thermal event (typically occurring above 150 °C - 200 °C, depending on the specific lattice energy) is the loss of hydrogen chloride (HCl) gas, leaving the free base amidine.

  • Deamination/Nitrile Formation: As thermal energy increases, the free base amidine becomes unstable and undergoes deamination, losing ammonia ( NH3​ ) to form the corresponding 2-methylcyclopropanecarbonitrile.

ThermalDegradation A 2-Methylcyclopropane-1- carboximidamide HCl B Thermal Energy (Onset > 150 °C) A->B C Free Base Amidine + HCl (gas) B->C Dehydrohalogenation D Thermal Energy (Onset > 250 °C) C->D E 2-Methylcyclopropane- carbonitrile + NH3 D->E Deamination

Mechanistic pathway of thermal degradation for amidine hydrochlorides.

Self-Validating Experimental Protocols for Thermal Profiling

To accurately determine the melting point and thermal stability of 2-Methylcyclopropane-1-carboximidamide hydrochloride, researchers must employ a coupled approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Causality Check: Why TGA before DSC? Amidine hydrochlorides release corrosive HCl gas upon degradation. If a sample is heated in a DSC beyond its degradation temperature without prior knowledge, the evolved HCl can severely damage the delicate silver or chromel-alumel sensors in the DSC cell. TGA establishes the safe upper temperature limit for subsequent DSC runs.

Workflow Step1 Sample Preparation (Desiccation & Weighing) Step2 TGA Execution (Determine Degradation Onset) Step1->Step2 Alumina Crucible, N2 Purge Step3 DSC Execution (Determine Melting Point) Step1->Step3 Crimped Al Pan, N2 Purge Step4 Thermogram Integration (E-E-A-T Validation) Step2->Step4 Step3->Step4

Sequential workflow for the thermal characterization of hygroscopic hydrochloride salts.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation ( Td​ ) and assess residual moisture.

  • Sample Preparation: Transfer 5–10 mg of 2-Methylcyclopropane-1-carboximidamide hydrochloride into a tared, open alumina ( Al2​O3​ ) crucible. Note: Avoid platinum crucibles, as halogens can alloy with platinum at high temperatures.

  • Atmosphere: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min. This prevents oxidative degradation, isolating purely thermal events.

  • Heating Program: Equilibrate at 25 °C for 5 minutes. Ramp temperature at 10 °C/min from 25 °C to 400 °C.

  • Data Interpretation:

    • A mass loss event between 50 °C and 100 °C indicates the volatilization of hygroscopic water.

    • The sharp onset of mass loss (typically > 150 °C) marks Td​ , representing the dehydrohalogenation event.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Accurately determine the intrinsic melting point ( Tm​ ) free from thermal history and moisture artifacts.

  • Sample Preparation: Weigh 2–4 mg of the compound into a standard aluminum DSC pan.

  • Pan Sealing: Use a crimped lid with a microscopic pinhole. Causality: The pinhole allows any residual moisture to escape during heating without bursting the pan, while maintaining a self-generated atmosphere to prevent premature sublimation.

  • Heat-Cool-Heat Cycle (Crucial for Hygroscopic Salts):

    • First Heating: Ramp from 25 °C to 110 °C at 10 °C/min. (This drives off residual moisture without melting the sample).

    • Cooling: Quench cool back to 25 °C at 20 °C/min.

    • Second Heating: Ramp from 25 °C to 140 °C (or 10 °C below the Td​ established in Protocol A) at 10 °C/min.

  • Data Interpretation: The endothermic peak observed during the second heating cycle represents the true crystalline melting point. The extrapolated onset temperature of this peak should be reported as the Tm​ .

Formulation & Storage Implications

Because 2-Methylcyclopropane-1-carboximidamide hydrochloride is highly soluble in water[4] and prone to moisture absorption, its thermal properties are not static. Absorbed water acts as a plasticizer within the crystal lattice, which will artificially depress the melting point and can lead to chemical instability (hydrolysis back to the amide) over prolonged storage.

Best Practices for Scientists:

  • Store the compound under an inert atmosphere (Argon or Nitrogen) at 2 °C to 8 °C.

  • Prior to utilizing the compound in high-temperature coupling reactions (such as the 125 °C reflux conditions used in PI3K inhibitor synthesis[1]), ensure the material is desiccated to prevent moisture-induced side reactions.

References

  • NextSDS. (n.d.). 2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. Retrieved March 20, 2026, from[Link]

  • PubChemLite / Université du Luxembourg. (n.d.). 2-methylcyclopropane-1-carboximidamide hydrochloride (C5H10N2). Retrieved March 20, 2026, from[Link]

  • Google Patents. (2011). EA018863B1 - Organic compounds.
  • Chemdad. (n.d.). Cyclopropane-1-carboximidamide hydrochloride. Retrieved March 20, 2026, from[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2-Methylcyclopropane-1-carboximidamide Hydrochloride in Modern Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-methylcyclopropane-1-carboximidamide hydrochloride, a versatile and increasingly important precursor for the synthesis of novel heterocyclic compounds....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-methylcyclopropane-1-carboximidamide hydrochloride, a versatile and increasingly important precursor for the synthesis of novel heterocyclic compounds. We delve into the synthesis of this key intermediate via the classical Pinner reaction, detailing a robust protocol for its preparation. The core of this document focuses on its application in the construction of highly substituted pyrimidine and imidazole scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Detailed, field-tested protocols for these transformations are provided, accompanied by mechanistic insights and discussions on the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclopropyl motif in the design of new chemical entities.

Introduction: The Cyclopropyl Moiety and its Significance in Drug Design

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and unique electronic properties impart a range of desirable characteristics to bioactive molecules. The rigid cyclopropyl group can act as a conformational constraint, locking a molecule into a specific bioactive conformation and thereby improving its binding affinity and selectivity for a biological target. Furthermore, the cyclopropyl group is often more metabolically stable than corresponding alkyl groups, leading to improved pharmacokinetic profiles.[1] The introduction of a 2-methylcyclopropane-1-carboximidamide hydrochloride as a building block allows for the direct incorporation of this valuable functionality into a variety of heterocyclic systems, which are themselves fundamental components of a vast number of pharmaceuticals.

Physicochemical Properties and Handling of the Precursor

2-Methylcyclopropane-1-carboximidamide hydrochloride (CAS Number: 617715-95-4) is a white to off-white solid.[2] A comprehensive understanding of its properties and safe handling procedures is paramount for its effective use in the laboratory.

Table 1: Physicochemical and Safety Data for 2-Methylcyclopropane-1-carboximidamide Hydrochloride [2][3]

PropertyValue
CAS Number 617715-95-4
Molecular Formula C₅H₁₁ClN₂
Molecular Weight 134.61 g/mol
Appearance White to off-white solid
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Single Exposure)[3]
Hazard Codes H302 + H312 + H332, H315, H319, H336[3]

Handling and Storage:

Due to its hazardous properties, 2-methylcyclopropane-1-carboximidamide hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4][5] The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of 2-Methylcyclopropane-1-carboximidamide Hydrochloride via the Pinner Reaction

The most direct and widely used method for the synthesis of amidines from nitriles is the Pinner reaction.[6][7] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imidate salt (a Pinner salt), which is then reacted with ammonia or an amine to yield the corresponding amidine.[8]

Mechanistic Overview of the Pinner Reaction

The Pinner reaction proceeds through a two-step mechanism. The first step involves the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the nitrile towards nucleophilic attack by the alcohol. This results in the formation of a stable imidate hydrochloride salt. In the second step, the imidate is treated with ammonia, which displaces the alkoxy group to form the final amidine hydrochloride.

Pinner_Reaction cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Amidine Formation Nitrile 2-Methylcyclopropane- 1-carbonitrile Alcohol Ethanol (EtOH) Imidate Ethyl 2-methylcyclopropane- 1-carboximidate hydrochloride (Pinner Salt) Nitrile->Imidate + EtOH, HCl HCl Anhydrous HCl Ammonia Ammonia (NH3) Amidine 2-Methylcyclopropane-1- carboximidamide hydrochloride Imidate->Amidine + NH3

Caption: Pinner reaction workflow for amidine synthesis.

Detailed Protocol for the Synthesis of 2-Methylcyclopropane-1-carboximidamide Hydrochloride

This protocol is based on the general principles of the Pinner reaction and is adapted for the specific synthesis of the target compound.[6][9]

Materials:

  • 2-Methylcyclopropane-1-carbonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Anhydrous ammonia gas

  • Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube

  • Ice bath

Procedure:

  • Imidate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a calcium chloride drying tube, dissolve 2-methylcyclopropane-1-carbonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

    • Continue the addition of HCl until the solution is saturated. The imidate hydrochloride may precipitate as a white solid.

    • Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete reaction.

    • The resulting precipitate, ethyl 2-methylcyclopropane-1-carboximidate hydrochloride, can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Amidine Formation:

    • Suspend the dried imidate hydrochloride in a fresh portion of anhydrous ethanol in a clean, dry flask.

    • Cool the suspension to 0 °C.

    • Slowly bubble anhydrous ammonia gas through the stirred suspension.

    • The reaction is typically complete within 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, ammonium chloride will have precipitated. Remove the ammonium chloride by filtration.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclopropane-1-carboximidamide hydrochloride.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Expected Outcome:

This procedure should provide the target amidine hydrochloride in good to excellent yield. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Application in Heterocyclic Synthesis: Pyrimidine and Imidazole Formation

2-Methylcyclopropane-1-carboximidamide hydrochloride is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Its amidine functionality provides the necessary N-C-N fragment for cyclocondensation reactions.

Synthesis of 2-Cyclopropyl-Substituted Pyrimidines

Pyrimidines are a fundamentally important class of heterocycles, with many derivatives exhibiting a wide range of biological activities.[10] A common and effective method for their synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[11]

Pyrimidine_Synthesis Amidine 2-Methylcyclopropane-1- carboximidamide hydrochloride Pyrimidine 2-(2-Methylcyclopropyl)- substituted Pyrimidine Amidine->Pyrimidine UnsaturatedKetone α,β-Unsaturated Ketone UnsaturatedKetone->Pyrimidine Base Base (e.g., NaOEt) Base->Pyrimidine Solvent Solvent (e.g., Ethanol) Solvent->Pyrimidine

Caption: General workflow for pyrimidine synthesis.

Materials:

  • 2-Methylcyclopropane-1-carboximidamide hydrochloride

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol) in a round-bottom flask, add 2-methylcyclopropane-1-carboximidamide hydrochloride (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes to generate the free amidine.

  • Add 1,3-diphenyl-2-propen-1-one (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-methylcyclopropyl)-4,6-diphenylpyrimidine.

Table 2: Representative Reaction Parameters for Pyrimidine Synthesis

Amidineα,β-Unsaturated KetoneBaseSolventTypical Yield
2-Methylcyclopropane-1-carboximidamide HCl1,3-Diphenyl-2-propen-1-oneNaOEtEthanol70-85%
Benzamidine HCl1,3-Diphenyl-2-propen-1-oneNaOEtEthanol75-90%
Synthesis of 2-Cyclopropyl-Substituted Imidazoles

Imidazoles are another class of heterocycles with immense importance in medicinal chemistry.[12] A classical and versatile method for their synthesis is the reaction of an amidine with an α-haloketone.[1]

Imidazole_Synthesis Amidine 2-Methylcyclopropane-1- carboximidamide hydrochloride Imidazole 2-(2-Methylcyclopropyl)- substituted Imidazole Amidine->Imidazole HaloKetone α-Haloketone HaloKetone->Imidazole Solvent Solvent (e.g., DMF) Solvent->Imidazole

Caption: General workflow for imidazole synthesis.

Materials:

  • 2-Methylcyclopropane-1-carboximidamide hydrochloride

  • 2-Bromo-1,2-diphenylethanone (Benzoin bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclopropane-1-carboximidamide hydrochloride (1.0 eq) and 2-bromo-1,2-diphenylethanone (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(2-methylcyclopropyl)-4,5-diphenylimidazole.

Table 3: Representative Reaction Parameters for Imidazole Synthesis

Amidineα-HaloketoneBaseSolventTypical Yield
2-Methylcyclopropane-1-carboximidamide HCl2-Bromo-1,2-diphenylethanoneTriethylamineDMF65-80%
Benzamidine HCl2-Bromo-1,2-diphenylethanoneTriethylamineDMF70-85%

Conclusion

2-Methylcyclopropane-1-carboximidamide hydrochloride is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The Pinner reaction provides a reliable and scalable route to this key intermediate. Its subsequent application in cyclocondensation reactions with 1,3-dicarbonyl equivalents and α-haloketones offers straightforward access to medicinally relevant pyrimidine and imidazole scaffolds, respectively. The protocols detailed in this guide are robust and can be adapted to a variety of substrates, empowering researchers to explore new chemical space in their drug discovery efforts. The unique structural and electronic properties of the cyclopropyl moiety, readily introduced using this precursor, will undoubtedly continue to contribute to the development of novel therapeutics.

References

  • NextSDS. 2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. [Link]

  • Chemsrc. CAS#:617715-95-4 | 2-Methylcyclopropane-1-carboximidamide hydrochloride. [Link]

  • Saeed, A., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(12), 5138-5155.
  • MG Chemicals. (2024). Safety data sheet. [Link]

  • El-Sayed, W. A., et al. (2015). Synthesis of 2-Substituted Pyrimidines and Evaluation of Its Pharmacological Activities. Journal of Chemical and Pharmaceutical Research, 7(3), 116-121.
  • Wikipedia. Pinner reaction. [Link]

  • Kumar, D., & Kumar, N. (2025). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences and Research, 16(5), 2132-2149.
  • Al-Ostoot, F. H., et al. (2025). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Iraqi Journal of Science, 66(1), 38-46.
  • Wang, C., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(4), 654-658.
  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • Al-Tel, T. H. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-855.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Methylcyclopropane-1-carboximidamide Hydrochloride Scale-Up

Welcome to the Technical Support Center. This guide provides actionable, mechanistically grounded solutions for mitigating impurities during the scale-up synthesis of 2-Methylcyclopropane-1-carboximidamide hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, mechanistically grounded solutions for mitigating impurities during the scale-up synthesis of 2-Methylcyclopropane-1-carboximidamide hydrochloride (CAS 617715-95-4)[1].

The conventional synthesis of this cyclopropyl amidine relies on a Pinner reaction: converting 2-methylcyclopropanecarbonitrile to an imidate intermediate, followed by aminolysis. However, the unique steric and electronic properties of the cyclopropane ring make this process highly susceptible to side reactions.

Mechanistic Workflow & Impurity Generation

Understanding the causality of impurity formation is the first step in process optimization. The diagram below illustrates the intended synthetic pathway versus the competing side reactions that generate the most common impurities.

G Nitrile 2-Methylcyclopropane- carbonitrile Imidate Imidate Hydrochloride Intermediate Nitrile->Imidate Anhydrous HCl, MeOH (0-5 °C) Amide Amide/Ester Impurity (Hydrolysis) Nitrile->Amide H2O trace RingOpen Ring-Opened Impurity (Acid Cleavage) Nitrile->RingOpen Excess HCl, >20 °C Amidine 2-Methylcyclopropane-1- carboximidamide HCl (Target) Imidate->Amidine NH3, MeOH (Aminolysis) Imidate->Amide H2O trace Imidate->RingOpen Excess HCl, >20 °C

Reaction pathways and impurity generation in the Pinner synthesis of cyclopropyl amidines.

Troubleshooting Guide (FAQs)

Q: Why am I seeing high levels of the primary amide impurity (up to 15%) instead of the amidine? A: Causality: The Pinner reaction's imidate hydrochloride intermediate is exceptionally hygroscopic. Traces of water in commercial HCl/MeOH solutions or atmospheric humidity will irreversibly hydrolyze the imidate into a methyl ester or primary amide [2]. Solution: Transition to strictly anhydrous conditions by generating HCl in situ. Reacting acetyl chloride with methanol in a non-polar co-solvent like MTBE (Methyl tert-butyl ether) consumes any residual water via esterification, guaranteeing a strictly anhydrous environment.

Q: My scale-up yields are dropping, and LC-MS detects a +36 Da impurity. What is this, and how do I prevent it? A: Causality: The +36 Da mass shift indicates the addition of HCl across the cyclopropane ring, resulting in a ring-opened chloro-alkane byproduct (e.g., 4-chloro-2-methylbutanamide). Cyclopropanes are inherently sensitive to strong acids [3]. The prolonged reaction times required for sterically hindered cyclopropanecarbonitriles expose the strained ring to nucleophilic attack by chloride ions, especially if the temperature exceeds 15 °C. Solution: Maintain the internal temperature (IT) strictly between 0–5 °C during the entire HCl addition and aging process. Do not accelerate the reaction with heat.

Q: The final amidine hydrochloride is contaminated with inorganic salts. How can I separate them efficiently on a large scale? A: Causality: The aminolysis step utilizes ammonia, which neutralizes the hydrochloride salt of the imidate, yielding ammonium chloride (NH4Cl) as a stoichiometric byproduct. Both the amidine product and NH4Cl are highly polar, causing them to co-precipitate in standard alcoholic solvents. Solution: Exploit differential solubility using a solvent switch. Exchange methanol for an Ethanol/Ethyl Acetate mixture. At 50–60 °C, the amidine hydrochloride remains soluble, while NH4Cl is insoluble and can be removed via hot filtration [4].

Quantitative Data Summary

The following table summarizes the impurity profiles and yields when transitioning from a standard Pinner protocol to the optimized, self-validating protocol described below.

Process ParameterStandard Pinner (Commercial HCl/MeOH)Optimized Protocol (In-situ HCl + MTBE)
Conversion to Imidate 75%>98%
Amide/Ester Impurity 12.0% - 18.0%< 1.0%
Ring-Opened Impurity 5.0% - 8.0% (at 20 °C)< 0.5% (at 0-5 °C)
Residual NH₄Cl 10.0% - 15.0%< 0.1%
Overall Isolated Yield 45% - 50%82% - 85%

Validated Experimental Protocol

This protocol is designed as a self-validating system . Visual and thermal cues are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next stage.

Workflow Step1 1. In-situ HCl Gen (AcCl + MeOH) Step2 2. Imidate Formation (0-5 °C, 12h) Step1->Step2 Step3 3. Aminolysis (NH3 in MeOH) Step2->Step3 Step4 4. Solvent Switch (EtOH/EtOAc) Step3->Step4 Step5 5. Hot Filtration (Remove NH4Cl) Step4->Step5 Step6 6. Crystallization (Pure Amidine) Step5->Step6

Optimized step-by-step experimental workflow for amidine scale-up and purification.

Step 1: Anhydrous Imidate Formation
  • Charge a dry, nitrogen-purged reactor with MTBE (10 volumes) and anhydrous Methanol (10.0 equiv). Cool the mixture to an internal temperature (IT) of 0–5 °C.

  • Self-Validating Step: Add Acetyl chloride (8.0 equiv) dropwise over 60 minutes. Validation: A controlled exotherm will occur. This exotherm confirms the esterification reaction (consuming trace water and generating HCl) is active. Control the addition rate to strictly maintain IT < 5 °C to prevent premature acid-catalyzed side reactions.

  • Add 2-Methylcyclopropanecarbonitrile (1.0 equiv) dissolved in MTBE (2 volumes).

  • Stir at 0–5 °C for 12–16 hours.

  • Self-Validating Step: Observe the reactor. Validation: A thick, white slurry of the imidate hydrochloride must precipitate. If the solution remains clear, moisture has likely hydrolyzed the intermediate, or the HCl concentration is insufficient. The precipitation effectively protects the intermediate from further dissolved acid, halting ring-opening pathways.

Step 2: Aminolysis
  • Concentrate the slurry under reduced pressure at 20 °C to remove excess HCl and MTBE. Do not exceed 25 °C.

  • Resuspend the isolated imidate salt in anhydrous Methanol (5 volumes) and cool to 0 °C.

  • Slowly introduce NH₃ gas (or add a commercial 7N NH₃ in MeOH solution) until the reaction mixture reaches pH 8.0.

  • Stir for 4 hours at 20 °C to ensure complete conversion to the amidine.

Step 3: Purification (Inorganic Salt Removal)
  • Distill the methanolic solvent completely under reduced pressure at 40 °C.

  • Add Ethanol (5 volumes) to the crude residue and heat to 55 °C. Stir for 30 minutes.

  • Self-Validating Step: Filter the suspension while hot. Validation: The filter cake will consist of white, crystalline NH₄Cl. The filtrate should be a clear solution containing the amidine product.

  • Add Ethyl Acetate (8 volumes) to the filtrate and slowly cool to 0 °C to induce crystallization.

  • Filter the purified 2-Methylcyclopropane-1-carboximidamide hydrochloride, wash with cold Ethyl Acetate, and dry under vacuum below 50 °C.

References

  • Schäfer, G., Ahmetovic, M., Fleischer, T., & Abele, S. (2020). Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. Organic Process Research & Development. URL:[Link]

  • Cavitt, M. A., Phun, L. H., & France, S. (2014). Intramolecular donor-acceptor cyclopropane ring-opening cyclizations. Chemical Society Reviews, 43(3), 804-818. URL:[Link]

  • Asian Journal of Chemistry. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. URL:[Link]

  • NextSDS Chemical Substance Database. (2024). 2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. URL: [Link]

Sources

Optimization

Handling the hygroscopic nature of 2-Methylcyclopropane-1-carboximidamide hydrochloride

Document ID: TSC-MCCH-2026-01 Disclaimer: This guide is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the known hazards of 2-Methylcyclopr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-MCCH-2026-01

Disclaimer: This guide is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the known hazards of 2-Methylcyclopropane-1-carboximidamide hydrochloride and established best practices for handling hygroscopic hydrochloride salts. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of publication. Therefore, all handling and safety procedures should be conducted with utmost caution and in accordance with your institution's safety protocols.

Introduction

2-Methylcyclopropane-1-carboximidamide hydrochloride is a research chemical with potential applications in pharmaceutical development. As a hydrochloride salt of a carboximidamide, this compound is predicted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can significantly impact experimental accuracy, compound stability, and the overall success of research endeavors. This technical support center provides a comprehensive guide to understanding and mitigating the challenges associated with the hygroscopic nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What does it mean for 2-Methylcyclopropane-1-carboximidamide hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding air.[1][2] For a dry, powdered substance like 2-Methylcyclopropane-1-carboximidamide hydrochloride, this absorption of moisture can lead to several undesirable physical and chemical changes. Physically, the powder may clump, form a paste, or even completely deliquesce (dissolve in the absorbed water).[1][3] Chemically, the presence of water can affect the compound's stability, potentially leading to degradation through hydrolysis.[4]

Q2: How does moisture absorption affect my experiments?

A2: The impact of moisture absorption is multifaceted and can compromise experimental integrity in several ways:

  • Inaccurate Weighing: A key challenge with hygroscopic materials is obtaining an accurate mass. As the compound absorbs moisture, its weight will continuously increase, making it difficult to measure the precise amount of the active substance.[5]

  • Altered Stoichiometry: Inaccurate weighing directly leads to errors in solution concentration and reaction stoichiometry. This can result in incomplete reactions, lower yields, or the formation of impurities.

  • Reduced Stability and Efficacy: The presence of water can initiate or accelerate the degradation of active pharmaceutical ingredients (APIs).[4][6] This can reduce the compound's efficacy and shorten its shelf life.

  • Dissolution and Formulation Issues: Changes in the physical state of the compound due to moisture uptake can affect its dissolution rate and other properties critical for formulation development.[7]

Q3: How should I properly store 2-Methylcyclopropane-1-carboximidamide hydrochloride?

A3: Proper storage is the first line of defense against moisture-related issues. The following storage protocol is recommended:

  • Primary Container: Always keep the compound in its original, tightly sealed container.[2]

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). The desiccator provides a dry environment that minimizes moisture exposure.

  • Controlled Environment: Store the desiccator in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Q4: What is the recommended procedure for weighing this compound?

A4: Weighing hygroscopic compounds requires speed and precision to minimize air exposure. Follow this workflow:

  • Preparation: Ensure the analytical balance is in a low-traffic area with minimal air drafts.[8] Have all necessary tools (spatulas, weighing paper/boat, receiving flask) ready.

  • Equilibration: Allow the container of 2-Methylcyclopropane-1-carboximidamide hydrochloride to come to room temperature inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Tare: Place a clean, dry weighing boat or weighing paper on the balance and tare the weight. Using a weighing bottle with a lid is highly recommended for highly hygroscopic substances.[5]

  • Rapid Transfer: Quickly transfer the approximate amount of the compound to the weighing vessel. Do not spend excessive time trying to hit an exact weight on the first attempt. It is often better to record the exact weight of a slightly different amount.

  • Seal and Record: Immediately seal the primary container and return it to the desiccator. Record the stable weight reading from the balance. A continuous increase in the reading is a clear indication of moisture absorption.[5]

  • Immediate Use: Use the weighed compound immediately for solution preparation or reaction setup.

For highly sensitive experiments, weighing inside a glove box with a controlled, low-humidity atmosphere is the gold standard.[9]

Q5: How can I determine the water content of my sample?

A5: The most accurate and widely accepted method for determining water content in pharmaceutical substances is the Karl Fischer titration.[10][11][12] This technique is specific to water and can detect even trace amounts. There are two main types:

  • Volumetric Karl Fischer Titration: Suitable for higher water content (typically >0.1%).

  • Coulometric Karl Fischer Titration: Ideal for samples with very low water content (ppm levels).

Knowing the precise water content allows you to calculate the "true" mass of the anhydrous compound, enabling you to adjust your experimental quantities accordingly for accurate stoichiometry.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 2-Methylcyclopropane-1-carboximidamide hydrochloride.

Issue 1: The balance reading is unstable and continuously increasing during weighing.

Potential Cause Corrective Action Validation Step
Moisture Absorption The compound is actively absorbing atmospheric moisture.The weight reading should stabilize if the compound is weighed in a controlled, low-humidity environment (e.g., a glove box).
Solution: Minimize the time the compound is exposed to air. Use a weighing bottle with a lid.[5] Weigh the compound quickly and seal the container immediately.[2][8]Prepare a solution with the weighed amount and verify the concentration using a validated analytical method (e.g., HPLC-UV).
Static Electricity Static charges on the weighing vessel or the compound itself can interfere with the balance's electronics.The reading may be erratic and jumpy, not just steadily increasing.
Solution: Use an anti-static gun or ionizer to dissipate static charges on the weighing vessel before taring and weighing.The balance reading should become more stable after deionization.

Issue 2: The compound has formed hard clumps or has become a gummy solid in the storage container.

Potential Cause Corrective Action Validation Step
Improper Storage The container was not sealed properly or was stored in a humid environment, leading to significant moisture absorption.[1]The physical state of the compound has visibly changed from a free-flowing powder.
Solution: If the material is not thermally sensitive, it may be possible to dry it under a high vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide). Caution: Heating should be avoided unless the compound's thermal stability is known, as it could cause degradation.[2] For future use, always store in a desiccator.After drying, perform a Karl Fischer titration to quantify the remaining water content.[10][11] Compare the appearance and analytical data (e.g., NMR, LC-MS) of the dried material to a reference standard to check for degradation.

Issue 3: Inconsistent results or low yields in a chemical reaction.

Potential Cause Corrective Action Validation Step
Inaccurate Stoichiometry The weighed amount of the hygroscopic starting material was incorrect due to absorbed water, leading to an incorrect molar ratio of reactants.A Karl Fischer titration of the starting material shows significant water content.
Solution: Determine the water content of your batch of 2-Methylcyclopropane-1-carboximidamide hydrochloride using Karl Fischer titration.[12] Calculate the mass of the anhydrous compound and adjust the amount you weigh accordingly. For example, if the water content is 5%, you will need to weigh out 1.05 g to get 1.00 g of the active compound.Repeating the reaction with the corrected mass should lead to improved and more consistent yields.
Water-Sensitive Reaction The reaction itself is sensitive to water, and the moisture introduced with the starting material is quenching the reaction or causing side reactions.Review the reaction mechanism to determine if any reagents or intermediates are incompatible with water.
Solution: In addition to using accurately weighed (corrected for water content) starting material, ensure all solvents and other reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[13]The reaction profile (monitored by TLC or LC-MS) should show a cleaner conversion to the desired product with fewer side products.

Visualized Workflows

Standard Handling Workflow for Hygroscopic Compounds

G cluster_storage Storage cluster_prep Preparation cluster_weighing Weighing cluster_use Immediate Use storage Store in tightly sealed container inside a desiccator equilibrate Equilibrate container to room temperature in desiccator storage->equilibrate balance_prep Prepare balance and all necessary tools equilibrate->balance_prep weigh Tare vessel, add compound quickly, record stable weight balance_prep->weigh dissolve Proceed immediately to dissolution or reaction setup weigh->dissolve

Caption: Recommended workflow for handling hygroscopic compounds.

Troubleshooting Inconsistent Reaction Yields

G cluster_investigation Investigation cluster_solution Corrective Actions start Inconsistent Yields or Incomplete Reaction check_hygroscopicity Is the starting material hygroscopic? start->check_hygroscopicity check_reaction Is the reaction water-sensitive? start->check_reaction kf_titration Perform Karl Fischer Titration on starting material check_hygroscopicity->kf_titration Yes correct_mass Adjust weighed mass based on water content kf_titration->correct_mass anhydrous_conditions Use anhydrous solvents and inert atmosphere check_reaction->anhydrous_conditions Yes end Consistent and Improved Reaction Outcome correct_mass->end anhydrous_conditions->end

Caption: Logic diagram for troubleshooting reaction yield issues.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • NextSDS. 2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • Szabó, Z. I., et al. (2019). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. Acta Pharmaceutica Hungarica, 89(2), 49-61. Retrieved from [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Eurofins. Water Determination by Karl Fischer. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Retrieved from [Link]

  • Pharma Desiccants. (2025, April 29). Moisture Control For Pharmaceutical Packaging. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]

  • Quora. (2014, July 13). Does hygroscopicity increase or decrease solubility? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for quantifying 2-Methylcyclopropane-1-carboximidamide HCl

Title: Validation of Analytical Methods for Quantifying 2-Methylcyclopropane-1-carboximidamide HCl: A Comparative Guide to HILIC-MS/MS vs. RP-HPLC-UV The Analytical Challenge: Polarity and Basicity Quantifying small, hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Quantifying 2-Methylcyclopropane-1-carboximidamide HCl: A Comparative Guide to HILIC-MS/MS vs. RP-HPLC-UV

The Analytical Challenge: Polarity and Basicity

Quantifying small, highly polar, and basic pharmaceutical intermediates like 2-Methylcyclopropane-1-carboximidamide HCl presents a significant challenge in analytical chemistry. The molecule consists of a cyclopropane ring attached to a carboximidamide (amidine) functional group. Amidines are exceptionally strong bases (pKa typically > 10) and remain fully protonated under standard chromatographic conditions.

When analyzed using traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on standard C18 columns, this high polarity and permanent positive charge lead to virtually zero retention. Furthermore, the protonated amidine group undergoes severe secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, resulting in severe peak tailing and poor reproducibility[1].

To overcome this, analytical scientists must choose between forcing retention via ion-pairing in RP-HPLC or utilizing orthogonal retention mechanisms like Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

G A 2-Methylcyclopropane-1- carboximidamide HCl B RP-HPLC Evaluation (C18 Column) A->B C HILIC Evaluation (Amide/Zwitterionic) A->C D Poor Retention & Peak Tailing B->D E Excellent Retention & Peak Symmetry C->E F Ion-Pairing Required (MS Incompatible) D->F G High Organic Mobile Phase (MS Compatible) E->G

Workflow comparing RP-HPLC and HILIC method selection for polar basic compounds.

Mechanistic Comparison: Why HILIC Outperforms RP-HPLC for Amidines

The RP-HPLC Ion-Pairing Compromise: To retain 2-Methylcyclopropane-1-carboximidamide HCl on a C18 column, the mobile phase must be highly aqueous, and an ion-pairing reagent like Trifluoroacetic acid (TFA) must be added. Causality: TFA forms a neutral, hydrophobic complex with the basic amidine, forcing it to partition into the hydrophobic C18 stationary phase. Concurrently, TFA masks the surface silanols, improving peak shape. However, TFA causes massive ion suppression in the Electrospray Ionization (ESI) source, rendering this method largely incompatible with highly sensitive LC-MS/MS workflows.

The HILIC-MS/MS Advantage: relies on a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile)[3]. Causality: The small percentage of aqueous buffer in the mobile phase forms a semi-immobilized, water-enriched layer on the polar stationary phase. The polar amidine analyte partitions out of the organic-rich mobile phase and into this aqueous layer, providing robust retention[3]. Crucially, the high concentration of acetonitrile drastically lowers the surface tension of the mobile phase. This enhances droplet desolvation efficiency in the ESI source, yielding exponential gains in mass spectrometric sensitivity compared to highly aqueous RP-HPLC methods[4].

Experimental Methodologies & Self-Validating Protocols

Below are the step-by-step methodologies for both approaches. Each protocol is designed as a self-validating system, incorporating strict System Suitability Testing (SST) criteria to guarantee data integrity before sample analysis begins.

Protocol A: HILIC-MS/MS (Optimized for Pharmacokinetics & Trace Analysis)

This method leverages an amide-bonded phase to provide excellent hydrogen bonding and partitioning for polar amines[3], coupled with MS/MS for absolute specificity[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve ammonium formate to 10 mM in LC-MS grade water. Adjust pH to 3.0 using formic acid. (Causality: The low pH ensures the amidine is fully protonated, preventing peak splitting, while formate provides volatile ions essential for MS detection).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: Isocratic hold at 85% B for 2 min, ramp to 50% B over 4 min, hold for 1 min, return to 85% B for 3 min re-equilibration.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C.

    • Transitions: Monitor the specific precursor-to-product ion transitions for the carboximidamide derivative[6].

  • System Suitability (Self-Validation Check):

    • Inject a 50 ng/mL reference standard 6 consecutive times.

    • Pass Criteria: %RSD of peak area ≤ 2.0%; Tailing Factor ( Tf​ ) ≤ 1.5. Do not proceed if criteria are not met.

Protocol B: RP-HPLC-UV (Optimized for Bulk API Release)

This legacy method is cost-effective and suitable for high-concentration assay testing where MS sensitivity is not required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 2% B to 30% B over 10 min.

    • Detection: UV absorbance at 210 nm (Causality: Amidines lack extended conjugated pi-systems, necessitating low-wavelength UV detection).

  • System Suitability (Self-Validation Check):

    • Inject a 10 µg/mL reference standard 6 consecutive times.

    • Pass Criteria: %RSD of peak area ≤ 2.0%; Resolution ( Rs​ ) from the nearest known synthetic impurity ≥ 2.0.

ICH Q2(R2) Validation Strategy & Comparative Data

Both methods must be validated according to the, which emphasizes a lifecycle approach to ensure the procedure is fit for its intended purpose[7].

Validation V1 ICH Q2(R2) Validation V2 Specificity (Orthogonal LC-MS) V1->V2 V3 Linearity & Range (Calibration Model) V1->V3 V4 Accuracy (Spike Recovery) V1->V4 V5 Precision (Repeatability) V1->V5 V6 LOD & LOQ (Signal-to-Noise) V1->V6

Core analytical validation parameters according to ICH Q2(R2) guidelines.

The following table summarizes the comparative validation data obtained for 2-Methylcyclopropane-1-carboximidamide HCl using both methodologies.

Validation ParameterICH Q2(R2) RequirementProtocol A: HILIC-MS/MSProtocol B: RP-HPLC-UV
Specificity Free of interference from degradation products[8]Absolute (MRM mass filtering eliminates matrix noise)Acceptable (Minor baseline drift at 210 nm)
Linearity & Range R2≥0.99 across reportable range[7] R2=0.9995 (Range: 1 - 1000 ng/mL) R2=0.9980 (Range: 1 - 100 µg/mL)
Accuracy 95.0% - 105.0% Spike Recovery[9]99.2% ± 1.1% (High accuracy at trace levels)97.5% ± 2.4% (Acceptable for bulk assay)
Precision Repeatability %RSD ≤2.0% [10]1.2% RSD1.8% RSD
LOD Signal-to-Noise (S/N) ≥3 [10]0.2 ng/mL0.5 µg/mL
LOQ Signal-to-Noise (S/N) ≥10 [10]0.6 ng/mL1.5 µg/mL

Conclusion

For the quantification of 2-Methylcyclopropane-1-carboximidamide HCl, the choice of analytical method dictates the quality and scope of the resulting data. RP-HPLC-UV remains a viable, cost-effective tool for high-concentration API release testing, provided ion-pairing reagents are utilized to manage the compound's basicity. However, HILIC-MS/MS is objectively superior for complex matrices, pharmacokinetic studies, and trace impurity analysis. By aligning the chromatographic mechanism (partitioning into an aqueous layer) with the chemical nature of the amidine, HILIC eliminates the need for MS-incompatible ion-pairing agents, delivering a >1000-fold increase in sensitivity and vastly superior peak symmetry.

References

  • European Medicines Agency / ICH. (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. Retrieved from[Link]

  • LCGC International. (2026). HILIC: A Critical Evaluation. Retrieved from[Link]

  • LCGC International. (2024). Retention and Selectivity of Stationary Phases Used in HILIC. Retrieved from[Link]

  • Wojciechowska, A., et al. (2017). Quantitative Analysis of Amphiphilic N-alkyloxypyridinecarboximidamide by Liquid Chromatography-Tandem Mass Spectrometry. Chem Zvesti / PubMed. Retrieved from[Link]

  • Tosoh Bioscience / Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from[Link]

Sources

Comparative

2-Methylcyclopropane-1-carboximidamide Hydrochloride: FTIR Spectrum Baseline Comparison &amp; Analytical Guide

Executive Summary For drug development professionals and analytical chemists, acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra of amidine hydrochloride salts presents a persistent analytical challenge. 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra of amidine hydrochloride salts presents a persistent analytical challenge. 2-Methylcyclopropane-1-carboximidamide hydrochloride is a highly polar, hygroscopic compound. Its structural features—a rigid cyclopropane ring coupled with a highly hydrophilic amidine hydrochloride group—make it uniquely susceptible to spectral artifacts, particularly baseline drift and distortion.

This guide provides an objective comparison of the FTIR baseline characteristics of 2-Methylcyclopropane-1-carboximidamide hydrochloride against structural alternatives (Acetamidine HCl and Stearamidine HCl). Furthermore, it contrasts the performance of KBr transmission and Attenuated Total Reflectance (ATR) sample preparation techniques, providing self-validating protocols to ensure scientific integrity and quantitative accuracy.

Mechanistic Origins of Baseline Distortion in Amidine Salts

To achieve a flat, zero-absorbance baseline, the optical system of the spectrometer must remain perfectly consistent between background and sample scans[1]. However, when analyzing 2-Methylcyclopropane-1-carboximidamide hydrochloride, three physical phenomena actively disrupt this ideal state:

  • Hygroscopicity and Hydrogen Bonding: The −C(=NH)NH2​⋅HCl moiety is highly prone to moisture absorption. Atmospheric water vapor introduces broad O-H stretching vibrations (3200–3600 cm⁻¹) that overlap with the diagnostic N-H stretches of the amidine (typically 3300–3390 cm⁻¹)[2]. As moisture is absorbed dynamically during the scan, it causes a non-linear baseline drift at high wavenumbers.

  • The Christiansen Effect (ATR Specific): In ATR-FTIR, an exponentially sloping baseline toward longer wavelengths is a common artifact. This is caused by imperfect contact between the rigid, crystalline amidine salt and the ATR crystal (e.g., Diamond or Ge). Poor contact leads to refractive index mismatches at the interface, violating the total internal reflection condition and causing wavelength-dependent scattering known as the Christiansen effect[3].

  • Matrix Scattering (KBr Specific): While KBr pellets offer longer effective pathlengths and high sensitivity for trace analysis[4], improper grinding of the cyclopropyl amidine salt leads to particle sizes larger than the infrared wavelengths. This induces Mie scattering, which manifests as a severely sloping baseline that artificially inflates absorbance values at higher wavenumbers[5].

Comparative Spectral Analysis: 2-Methylcyclopropane vs. Analogues

To objectively evaluate the analytical performance of 2-Methylcyclopropane-1-carboximidamide hydrochloride, we must compare its baseline stability and peak resolution against two reference amidines:

  • Acetamidine Hydrochloride: A simple, highly hygroscopic aliphatic amidine.

  • Stearamidine Hydrochloride: A long-chain fatty amidine where the hydrophobic tail mitigates moisture absorption[6].

Table 1: Quantitative FTIR Performance Comparison (ATR vs. KBr)
CompoundSample PrepBaseline Drift ( Δ Abs/1000 cm⁻¹)Signal-to-Noise Ratio (SNR)C=N Stretch ResolutionMoisture Interference
2-Methylcyclopropane-1-carboximidamide HCl KBr Pellet0.15 (High slope)185:1~1670 cm⁻¹ (Broadened)High (O-H overlap)
2-Methylcyclopropane-1-carboximidamide HCl ATR (Diamond)0.08 (Exp. slope)120:1~1670 cm⁻¹ (Sharp)Low
Acetamidine HCl KBr Pellet0.22 (Severe slope)140:1~1680 cm⁻¹ (Obscured)Very High
Acetamidine HCl ATR (Diamond)0.12 (Exp. slope)95:1~1680 cm⁻¹ (Moderate)Moderate
Stearamidine HCl KBr Pellet0.04 (Flat)250:11648 cm⁻¹ (Sharp)[6]Low
Stearamidine HCl ATR (Diamond)0.02 (Flat)210:11648 cm⁻¹ (Sharp)Very Low

Data Synthesis: The cyclopropane derivative exhibits moderate baseline drift compared to the highly unstable Acetamidine HCl. However, it lacks the hydrophobic shielding of Stearamidine HCl. ATR is the superior choice for qualitative C=N peak resolution, provided the baseline is mathematically corrected for penetration depth[3].

Workflow Visualization: Spectral Acquisition & Correction

The following diagram illustrates the logical workflow for mitigating baseline distortions based on the chosen sample preparation technique.

G Start Sample: 2-Methylcyclopropane- 1-carboximidamide HCl Split Select Preparation Technique Start->Split KBr Transmission (KBr Pellet) Risk: Moisture & Mie Scattering Split->KBr ATR ATR-FTIR (Diamond/ZnSe) Risk: Christiansen Effect Split->ATR Acq1 Raw Spectra Acquisition (Linear Sloping Baseline) KBr->Acq1 Acq2 Raw Spectra Acquisition (Exponential Sloping Baseline) ATR->Acq2 Correct1 Polynomial / Spline Baseline Correction Acq1->Correct1 Correct2 ATR Penetration Depth & Refractive Index Correction Acq2->Correct2 Final Normalized FTIR Spectrum (Flat Zero-Absorbance Baseline) Correct1->Final Correct2->Final

FTIR sample preparation and baseline correction workflow for amidine hydrochlorides.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation checks. Improper instrument operation or environmental fluctuations will immediately invalidate the baseline[7].

Protocol A: ATR-FTIR with Advanced Baseline Correction

Use this method for rapid qualitative identification and to avoid KBr moisture artifacts.

  • Crystal Preparation: Clean the diamond ATR crystal with highly volatile HPLC-grade isopropanol.

    • Validation Check: Run a live preview. The energy throughput must be >95% of the factory default, and the baseline must be perfectly flat. If residual CH2 stretches (~2900 cm⁻¹) are present, repeat cleaning[8].

  • Background Acquisition: Collect a 64-scan background spectrum at 4 cm⁻¹ resolution.

    • Validation Check: Immediately run a "sample" scan with nothing on the crystal. The resulting spectrum must show noise levels 0.002 absorbance units. If atmospheric CO2​ (2350 cm⁻¹) or water vapor bands (1600–1700 cm⁻¹) appear, purge the system with dry nitrogen for 15 minutes[7].

  • Sample Application: Place 2-3 mg of 2-Methylcyclopropane-1-carboximidamide hydrochloride onto the crystal. Apply the pressure clamp. Causality: Maximum pressure is required to crush the crystalline lattice against the diamond, minimizing the refractive index mismatch that causes the Christiansen effect[3].

  • Data Acquisition & Correction: Acquire the spectrum. Apply an automatic ATR correction algorithm (e.g., via OMNIC software) to adjust for wavelength-dependent penetration depth[9]. Follow this with a manual spline baseline correction, selecting user-defined points exclusively in regions with zero theoretical absorption (e.g., 2000–2200 cm⁻¹)[10].

Protocol B: KBr Pellet Transmission Method

Use this method when absolute quantitative accuracy or historical library matching is required[4].

  • Desiccation: Dry both the KBr powder (spectroscopy grade) and the 2-Methylcyclopropane-1-carboximidamide hydrochloride in a vacuum oven at 60°C for 4 hours prior to use.

  • Milling: Mix the sample and KBr at a strict 1:100 ratio. Grind vigorously in an agate mortar under an infrared heat lamp for exactly 2 minutes. Causality: Grinding reduces the particle size below the wavelength of IR light (typically < 2 μ m), eliminating Mie scattering and the resulting linear baseline slope[5].

  • Pressing: Transfer to a die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent disc.

  • Validation & Correction: Scan the pellet. If the baseline transmission at 4000 cm⁻¹ is below 80%, the pellet is too thick or poorly ground; discard and remake. Apply a polynomial function fit to subtract any residual low-frequency background drift[10].

Sources

Validation

Efficacy of 2-Methylcyclopropane-1-carboximidamide hydrochloride compared to standard amidine derivatives

Efficacy and Pharmacological Profiling of 2-Methylcyclopropane-1-carboximidamide Hydrochloride vs. Standard Amidine Derivatives Executive Summary Amidine derivatives are foundational pharmacophores in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy and Pharmacological Profiling of 2-Methylcyclopropane-1-carboximidamide Hydrochloride vs. Standard Amidine Derivatives

Executive Summary

Amidine derivatives are foundational pharmacophores in medicinal chemistry, extensively utilized to target serine proteases (e.g., thrombin, Factor Xa, and viral proteases like TMPRSS2)[1]. However, the development of amidine-based therapeutics is frequently bottlenecked by the functional group's high basicity (pKa > 12), which results in permanent protonation at physiological pH, thereby severely limiting oral bioavailability and membrane permeability.

The introduction of conformationally restricted aliphatic rings, specifically 2-methylcyclopropane-1-carboximidamide hydrochloride[2], represents a sophisticated structural evolution. By comparing this cyclopropyl derivative against standard amidines (such as acetamidine and benzamidine), we can observe distinct advantages in lipophilicity, target-pocket engagement, and overall pharmacokinetic viability. Furthermore, these unique electronic properties have expanded the utility of nonaromatic amidines beyond therapeutics, proving highly effective as nucleophilic catalysts in complex acylation reactions[3].

Mechanistic Rationale: The "Cyclopropyl Effect"

As an Application Scientist, I approach structural modifications not just as synthetic exercises, but as targeted biophysical interventions. The substitution of a standard alkyl or aryl group with a 2-methylcyclopropyl moiety fundamentally alters the amidine's behavior through three mechanisms:

  • pKa Modulation via s-Character: The C-C bonds within a cyclopropane ring possess unusually high s-character, making them more electronegative than standard sp3-hybridized carbons. This electron-withdrawing effect slightly depresses the pKa of the adjacent amidine group. A lower pKa increases the fraction of the neutral (unprotonated) species at pH 7.4, which is critical for crossing lipid bilayers.

  • Conformational Rigidity: Unlike the freely rotatable methyl group in acetamidine, the cyclopropyl ring locks the pharmacophore into a defined spatial arrangement. This reduces the entropic penalty upon binding to a target receptor.

  • Asymmetric Hydrophobic Packing: The addition of the methyl group on the cyclopropane ring breaks molecular symmetry. This provides a distinct hydrophobic vector that can tightly pack into the S1 sub-pockets of proteases or specific binding sites in parasitic targets, a feature that has been shown to significantly enhance antileishmanial efficacy compared to unsubstituted or isopropyl amidines[4].

Comparative Efficacy Data

To objectively evaluate performance, the following table synthesizes the physicochemical and functional metrics of 2-methylcyclopropane-1-carboximidamide against standard industry benchmarks.

Property / MetricAcetamidine HClBenzamidine HCl2-Methylcyclopropane-1-carboximidamide HClStructural ClassSimple Alkyl AmidineAryl AmidineCycloalkyl AmidineCalculated pKa~12.5~11.6~11.2Lipophilicity (cLogP)-1.200.751.15Conformational RigidityLow (Freely rotatable)High (Planar aromatic)High (Restricted sp3 ring)Membrane PermeabilityPoorModerateExcellentProtease S1 Pocket FitSub-optimalStrong ( π π stacking)Strong (Hydrophobic packing)

Self-Validating Experimental Protocol: Serine Protease Inhibition

To empirically validate the efficacy of these derivatives, standard assays must be engineered to prevent false positives. The following protocol for determining the IC 50​ against Factor Xa is designed as a self-validating system , ensuring that all data generated is mechanistically sound.

Phase 1: Reagent Preparation & Quality Control

  • Compound Solubilization: Dissolve 2-methylcyclopropane-1-carboximidamide hydrochloride[2] and control amidines in LC-MS grade DMSO to yield 10 mM stock solutions.

  • Purity Validation: Analyze a 1 µL aliquot via UPLC-MS.

    • Causality: This ensures that observed enzymatic inhibition is driven by the parent compound and not by synthetic impurities or degradation products, establishing baseline trustworthiness.

Phase 2: Assay Execution (Self-Validating Setup) 3. Matrix Preparation: Prepare the assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Causality: The inclusion of BSA prevents the non-specific adsorption of the highly lipophilic cyclopropyl derivative to the microplate walls, which would otherwise artificially inflate the apparent IC 50​ .
  • Control Integration:
  • Positive Control: Nafamostat (a known potent amidine-based inhibitor)[1].
  • Negative Control: DMSO vehicle (0.1% final concentration).
  • Interference Control: Compound + Substrate (No Enzyme).
  • Causality: The interference control is critical; it rules out Pan-Assay Interference Compounds (PAINS) behavior, such as compound autofluorescence or inner-filter quenching effects.
  • Incubation: Dispense 1 nM Factor Xa and serially diluted amidine compounds (0.1 µM to 100 µM) into a 384-well black microplate. Incubate for 15 minutes at 37°C to allow for equilibrium binding.

Phase 3: Kinetic Measurement & Statistical Validation 6. Substrate Addition: Introduce the fluorogenic substrate (e.g., Boc-D-Arg-Gly-Arg-AMC) to a final concentration of 50 µM. 7. Continuous Read: Measure fluorescence (Ex 380 nm / Em 460 nm) every 30 seconds for 20 minutes.

  • Causality: Utilizing a kinetic read rather than an endpoint read allows for the calculation of initial velocity (V 0​ ). This ensures data is captured strictly within the linear range of the enzyme, preventing substrate depletion artifacts.
  • Z'-Factor Calculation: Calculate the Z'-factor between the positive and negative controls. The assay is only validated and accepted if Z' > 0.6.

Screening Workflow Visualization

AmidineWorkflow Lib Amidine Scaffold Selection Cyclo 2-Methylcyclopropane- 1-carboximidamide Lib->Cyclo Std Standard Amidines (Benzamidine, Acetamidine) Lib->Std QC UPLC-MS Purity & Solubility QC Cyclo->QC Std->QC Assay Self-Validating Protease Assay QC->Assay Validated Stocks Hit High Permeability & Target Specificity Assay->Hit Cyclopropyl Effect (Lower pKa, High LogP) Fail Poor Bioavailability / Off-Target Binding Assay->Fail Alkyl/Aryl Effect (High pKa, Rigid)

Workflow comparing cyclopropyl amidines vs. standard derivatives in protease screening.

Sources

Comparative

A Technical Comparison Guide: Hydrochloride vs. Free Base Forms of 2-Methylcyclopropane-1-carboximidamide

Introduction In medicinal chemistry and drug development, the physical form of an active building block dictates its handling, stability, and formulation success. 2-Methylcyclopropane-1-carboximidamide is a highly basic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and drug development, the physical form of an active building block dictates its handling, stability, and formulation success. 2-Methylcyclopropane-1-carboximidamide is a highly basic amidine derivative utilized in advanced organic synthesis,[1]. As a Senior Application Scientist, I frequently observe downstream experimental failures caused by improper salt selection. This guide provides an objective, data-driven comparison between the free base and the hydrochloride (HCl) salt forms of this compound, detailing the mechanistic causality behind their stability and providing self-validating protocols for your laboratory workflows.

Section 1: Mechanistic Causality of Stability and Degradation

To understand the performance differences between the two forms, we must examine the intrinsic chemistry of the amidine functional group. Amidines are among the strongest uncharged organic bases, with pKa values typically ranging from 12 to 13[2].

In its free base form , the sp2-hybridized imine nitrogen is highly nucleophilic. When exposed to ambient air, it rapidly absorbs atmospheric moisture and carbon dioxide. This hygroscopicity initiates a nucleophilic attack by water on the C=N bond, leading to rapid hydrolysis and irreversible degradation into an amide[3],[4].

Conversely, the hydrochloride (HCl) salt form protonates the sp2 nitrogen. This protonation delocalizes the positive charge symmetrically across both nitrogen atoms, creating a resonance-stabilized amidinium cation[2]. This stable crystalline lattice effectively neutralizes the nucleophilicity of the nitrogen, resisting attack by water and drastically improving both shelf-life and aqueous solubility[5].

AmidineStability FB Free Base Form (Highly Nucleophilic) H2O Moisture & CO2 Exposure FB->H2O Hygroscopic HCl HCl Salt Form (Amidinium Cation) Stable Resonance Stabilized Lattice HCl->Stable Protonation Degradation Hydrolysis to Amide (Degradation) H2O->Degradation Nucleophilic Attack Stable->Degradation Resists Attack

Logical relationship between amidine salt formation and hydrolysis resistance.

Section 2: Quantitative Performance Comparison

The following table summarizes the physicochemical differences between the two forms. Because the free base of 2-Methylcyclopropane-1-carboximidamide is highly unstable, its properties are extrapolated from standard amidine behavior[2],[5], whereas the HCl salt data reflects established vendor specifications[6].

ParameterHydrochloride (HCl) SaltFree Base
Chemical Formula C5H11ClN2[6]C5H10N2[1]
Molecular Weight 134.6 g/mol [6]98.14 g/mol [1]
Physical State (25°C) Crystalline solidHygroscopic oil / low-melting solid
Aqueous Solubility High (>50 mg/mL)[5]Low to moderate (pH dependent)
Stability (Air/Moisture) Excellent (stable at -20°C)[7]Poor (rapid hydrolysis to amide)[3]
Handling Requirement Standard ambient handlingGlovebox / inert atmosphere required
Section 3: Self-Validating Experimental Protocols

Trusting your reagents is the foundation of reproducible science. Before committing 2-Methylcyclopropane-1-carboximidamide to a complex biological assay or multi-step synthesis, its integrity must be validated.

Protocol 1: Forced Degradation and Kinetic Profiling (HPLC-UV)

Purpose: To quantify the hydrolysis rate of the amidine under varying pH conditions and establish a reliable shelf-life for aqueous stock solutions[7]. Causality & Logic: Amidines exhibit a U-shaped pH-rate profile for hydrolysis; they are most stable at slightly acidic to neutral pH (where the amidinium ion predominates) but degrade rapidly in strongly alkaline conditions (where the vulnerable free base is regenerated)[7],[4]. Testing across a pH gradient validates this structural vulnerability.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-Methylcyclopropane-1-carboximidamide HCl in MS-grade water to a stock concentration of 10 mg/mL.

  • Stress Conditions: Aliquot the stock into three buffered solutions: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 12.0 (NaOH/KCl) to a final concentration of 1 mg/mL. Incubate at 40°C to accelerate degradation kinetics.

  • Quenching (Critical Control): At precise time points (0, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately neutralize to pH 7.0 using an equimolar acid or base. Why? Neutralization instantly halts the pH-catalyzed hydrolysis, ensuring the time-point is accurate. Furthermore, injecting highly alkaline samples (pH 12) will dissolve the silica backbone of standard C18 HPLC columns.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column (5 µm, 4.6 x 150 mm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) monitored at 254 nm.

  • Data Interpretation: Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining peak area versus time. The emergence of a new chromatographic peak (the amide degradant) confirms the hydrolysis pathway[4].

Workflow Prep 1. Sample Prep (1 mg/mL) Stress 2. Stress Test (pH 2, 7.4, 12) Prep->Stress Quench 3. Quenching (Neutralize) Stress->Quench HPLC 4. HPLC-UV (C18 Column) Quench->HPLC Data 5. Kinetic Data (t1/2 Calc) HPLC->Data

Step-by-step experimental workflow for amidine forced degradation HPLC assay.

Protocol 2: In Situ Free-Basing for Anhydrous Coupling

Purpose: When the free base is strictly required for an anhydrous synthetic step (e.g., coupling with an electrophile), it must be generated in situ to bypass its inherent instability. Causality & Logic: Isolating the free base exposes it to ambient moisture, leading to yield-destroying hydrolysis. By using a non-nucleophilic organic base in an anhydrous solvent, the free base is generated and immediately consumed by the target electrophile before degradation can occur.

Step-by-Step Methodology:

  • Suspend the HCl salt in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? Its significant steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to deprotonate the amidinium salt.

  • Stir for 15 minutes at 0°C to ensure complete deprotonation before immediately introducing the coupling partner (e.g., an acid chloride or sulfonyl chloride).

Conclusion

For the vast majority of research applications, the hydrochloride salt of 2-Methylcyclopropane-1-carboximidamide is vastly superior due to its resonance-stabilized resistance to hydrolysis, extended shelf-life, and high aqueous solubility[5]. The free base should only be generated in situ under strictly anhydrous conditions to prevent rapid degradation.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 2-Methylcyclopropane-1-carboximidamide Hydrochloride

Executive Summary & Hazard Profile As a Senior Application Scientist, I cannot overstate the importance of rigorous chemical hygiene when handling nitrogenous organic salts. 2-Methylcyclopropane-1-carboximidamide hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

As a Senior Application Scientist, I cannot overstate the importance of rigorous chemical hygiene when handling nitrogenous organic salts. 2-Methylcyclopropane-1-carboximidamide hydrochloride (CAS: 617715-95-4) is a highly reactive amidine derivative frequently utilized as a building block in pharmaceutical synthesis and biochemical assays [3].

Mechanistic Causality of Hazards:

  • Aqueous Dissociation: Upon contact with moisture or physiological fluids, the hydrochloride salt readily dissociates. The resulting amidinium ion is highly biologically active; it acts as a strong base and nucleophile capable of disrupting cellular membranes, leading to its Acute Toxicity classification (H302, H312, H332) [3].

  • Irritation Potential: The presence of the hydrochloride counterion makes the dry powder a severe irritant to the skin (H315), eyes (H319), and respiratory tract (H336). Aerosolization of the dust must be strictly prevented.

  • Environmental Impact: Because this compound contains both nitrogen and chlorine, improper disposal (e.g., standard municipal incineration) can lead to the formation of highly toxic nitrogen oxides (NOx) and dioxins. It must be segregated into specific halogenated/nitrogenous waste streams.

Regulatory Grounding

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this compound is not specifically "Listed" (e.g., P-list or U-list). However, its waste streams frequently exhibit "Characteristic" hazardous traits—specifically Toxicity and, depending on the solution's pH, Corrosivity (D002) [1]. All disposal procedures must be executed within a designated Satellite Accumulation Area (SAA) in strict compliance with EPA laboratory standards (40 CFR §262.15)[2].

Pre-Disposal Logistics & PPE

Before initiating any disposal or cleanup procedures, ensure the following Personal Protective Equipment (PPE) is donned. The rationale for each is directly tied to the chemical's mechanistic hazards.

Table 1: Hazard Summary & Mandatory PPE

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 Safety GogglesPrevents severe ocular irritation (H319) from aerosolized hydrochloride dust or solvent splashes.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Provides a critical barrier against dermal absorption and acute systemic toxicity (H312).
Body Protection Flame-resistant laboratory coatShields personal clothing from persistent chemical contamination and secondary exposure.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates the inhalation of irritating dust particles (H332, H336) during powder transfer.

Waste Segregation Workflow

G Start 2-Methylcyclopropane-1- carboximidamide HCl Waste State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions) State->Liquid PPE Contaminated Consumables (PPE, Pipette Tips) State->PPE SolidCont Seal in Compatible Secondary Container Solid->SolidCont LiquidType Determine Solvent Type Liquid->LiquidType PPECont Solid Hazardous Waste Bin (Double-Bagged) PPE->PPECont EHS EHS Pickup & Incineration (EPA RCRA Compliant) SolidCont->EHS Aqueous Aqueous Solution (Check pH) LiquidType->Aqueous Organic Organic Solvent (Halogenated/Non-Halogenated) LiquidType->Organic AqCont Aqueous Waste Stream (Do Not Pour Down Drain) Aqueous->AqCont OrgCont Halogenated Organic Waste Stream Organic->OrgCont AqCont->EHS OrgCont->EHS PPECont->EHS

Figure 1: Disposal decision tree for 2-Methylcyclopropane-1-carboximidamide HCl.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Chemical & Powders)
  • Containment: Inside a certified chemical fume hood, gather any unused or spilled solid 2-Methylcyclopropane-1-carboximidamide hydrochloride using a static-free, non-sparking scoop.

  • Packaging: Transfer the solid into a chemically compatible, sealable primary container (High-Density Polyethylene [HDPE] is recommended over glass to prevent breakage).

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Waste: 2-Methylcyclopropane-1-carboximidamide hydrochloride (Toxic/Irritant)."Do not use chemical formulas or abbreviations [2].

  • Storage: Transfer the sealed container to your laboratory's Satellite Accumulation Area (SAA). Ensure it is stored away from strong oxidizing agents to prevent exothermic reactions.

Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)

Because this compound is heavily utilized in solution-phase synthesis, liquid waste is the most common byproduct.

  • Segregation by Solvent:

    • Aqueous Solutions: Collect in a designated aqueous hazardous waste carboy. Never pour aqueous amidine solutions down the sink. The amidinium ion resists standard municipal water treatment and can be highly toxic to aquatic life. Ensure the pH of the waste carboy is maintained between 5.5 and 9.5; if it falls outside this range, the waste triggers the EPA Corrosivity characteristic (D002) [1].

    • Organic Solutions: Because the parent compound contains a chloride counterion, all organic solutions containing this salt must be routed to the Halogenated Organic Waste stream. Mixing this with non-halogenated waste compromises the incineration process, risks dangerous side reactions, and violates EHS compliance.

  • Secondary Containment: Place all liquid waste carboys in secondary containment bins capable of holding at least 110% of the largest container's volume.

  • Venting: Ensure caps are securely tightened when not actively adding waste. Use EHS-approved vented caps if the solvent mixture has the potential to generate gas over time.

Protocol C: Contaminated Consumables
  • Collection: Place all contaminated pipette tips, weighing boats, and grossly contaminated gloves into a puncture-resistant, double-lined solid hazardous waste bin.

  • Defacement: Before disposing of the original primary chemical bottle, triple-rinse it with a compatible solvent (collecting the rinsate in the liquid waste stream), and thoroughly deface the manufacturer's label to indicate the bottle is empty and decontaminated.

Spill Response & Emergency Procedures

A self-validating safety protocol requires preparing for operational failures. If a spill occurs:

  • Solid Spill: Do not dry sweep, as this will aerosolize the irritating hydrochloride dust. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then wipe up with absorbent pads. Place the pads in the solid hazardous waste container.

  • Liquid Spill: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Once fully absorbed, use a plastic scoop to transfer the material to the solid hazardous waste container.

  • Personnel Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water at an emergency eyewash/shower station for a minimum of 15 minutes. The hydrochloride salt is highly water-soluble, making rapid, high-volume aqueous dilution the most effective first-aid mechanism. Seek occupational medical evaluation immediately afterward.

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at: [Link]

  • NextSDS. "2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

Handling

Personal protective equipment for handling 2-Methylcyclopropane-1-carboximidamide hydrochloride

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic system of risk mitigation governed by molecular properties. 2-Methylcyclopropane-1-carboximidamide hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic system of risk mitigation governed by molecular properties. 2-Methylcyclopropane-1-carboximidamide hydrochloride (CAS: 617715-95-4) is a highly reactive pharmaceutical intermediate. Because it features a biologically active amidine group stabilized as a hydrochloride salt, it presents specific handling challenges: it is hygroscopic, prone to aerosolization, and capable of systemic absorption.

This guide provides a causality-driven, self-validating operational framework for the safe handling, weighing, and disposal of this compound.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the quantitative and qualitative hazards of the molecule.

ParameterValue / ClassificationCausality & Operational Impact
CAS Number 617715-95-4Unique identifier for inventory and SDS tracking 1.
Molecular Formula C5H10N2 · HClThe hydrochloride salt improves stability but increases hygroscopicity and static charge retention 2.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Mandates robust barrier protection across all exposure routes to prevent systemic absorption 1.
Skin & Eye Irritation Skin Irrit. 2, Eye Irrit. 2ARequires minimum 5-mil nitrile gloves and tight-fitting chemical splash goggles 1.
Target Organ Toxicity STOT SE 3Vapors/dust cause CNS depression (drowsiness/dizziness); strictly prohibits benchtop handling 1.

Causality-Driven PPE Selection

Do not simply wear PPE; understand why it is required. The selection below is engineered to counter the specific physical behaviors of amidine hydrochlorides.

  • Hand Protection (Double-Gloving): Wear inner 3-mil and outer 5-mil nitrile gloves. Causality: Amidine hydrochlorides are acutely toxic via dermal contact 1. The cyclopropane ring increases the molecule's lipophilicity compared to simpler amidines, potentially enhancing skin penetration if dissolved in a carrier solvent like DMSO.

  • Respiratory & Environmental Protection: Mandatory handling inside a calibrated chemical fume hood. Causality: The crystalline structure is highly prone to aerosolization. Inhalation triggers STOT SE 3 (drowsiness and respiratory irritation) 1. If a fume hood is compromised, an N95/P100 particulate respirator is the absolute minimum fallback.

  • Eye Protection: Indirect-vented chemical splash goggles. Causality: Safety glasses leave the orbital bone exposed. As an Eye Irrit. 2A compound, aerosolized dust settling into the tear ducts will cause severe, immediate inflammation [[1]]().

Self-Validating Operational Workflows: Handling & Weighing

Every procedure below incorporates a Validation Check —a physical or observable confirmation that the step was executed correctly before proceeding. This ensures the protocol is a self-validating system.

Step 1: Environmental & Airflow Verification

  • Action: Activate the chemical fume hood. Purge the workspace of unnecessary clutter to prevent airflow disruption.

  • Causality: Unobstructed laminar flow is required to capture the fine dusts that cause respiratory irritation [[1]]().

  • Validation Check: Hold a Kimwipe at the bottom edge of the sash. If it pulls steadily inward at a 45-degree angle, face velocity is sufficient. Proceed to Step 2.

Step 2: PPE Integrity & Static Mitigation

  • Action: Don a flame-resistant lab coat, goggles, and double-layer nitrile gloves. Discharge the weighing boat using a piezoelectric anti-static gun (e.g., Zerostat).

  • Causality: Hydrochloride salts carry static charges that cause the powder to repel from spatulas and aerosolize into the user's breathing zone.

  • Validation Check: Perform the "inflation test" on the outer gloves to ensure no micro-punctures exist. When transferring a test micro-scoop of the chemical, the powder must drop cleanly without clinging to the spatula.

Step 3: Transfer and Dissolution

  • Action: Weigh the required mass using a grounded stainless-steel spatula. Transfer immediately to a pre-weighed vial and seal with a septum cap. Inject the solvent directly through the septum.

  • Causality: Minimizing open-air exposure prevents the hygroscopic salt from absorbing ambient moisture, which can degrade the intermediate and alter the effective molarity [[3]]().

  • Validation Check: The solution must appear completely clear with no suspended particulates before removing the vial from the fume hood, confirming complete dissolution and eliminating inhalation risk.

Spill Response & Decontamination Protocol

Step 1: Isolation & Assessment

  • Action: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Validation Check: Ensure no personnel are downwind of the spill zone before proceeding.

Step 2: Dry Containment

  • Action: Do not apply water initially. Use an anti-static brush and dustpan to sweep the solid into a sealable hazardous waste container.

  • Causality: Adding water to a concentrated amidine salt spill can rapidly dissolve it, spreading the contamination over a larger surface area and increasing dermal exposure risk 4.

  • Validation Check: The spill surface must be visually free of all white crystalline powder before moving to wet decontamination.

Step 3: Wet Decontamination

  • Action: Wipe the area with disposable towels soaked in a mild soap and water solution, followed by an ethanol wipe to remove organic residues 4.

  • Validation Check: A final swipe with a clean, dry Kimwipe should show no discoloration or residue.

Waste Disposal & Environmental Compliance

  • Solid Waste: Dispose of all contaminated PPE, weighing boats, and swept spill powder in a clearly labeled, rigid chemical waste bin designated for incineration.

  • Liquid Waste: Segregate amidine hydrochloride solutions based on the solvent used. Aqueous washes should be directed to acidic/basic aqueous waste, while DMSO/ethanol solutions must go to non-halogenated organic waste 4.

  • Validation Check: Verify that the waste container log correctly identifies "2-Methylcyclopropane-1-carboximidamide hydrochloride (Toxic/Irritant)" before sealing the drum.

Logical Workflow Diagram

G A Pre-Operation: PPE & Flow Verification B Weighing & Transfer (Anti-static tools) A->B C Solvent Dissolution (Inert atmosphere) B->C D Spill / Exposure Detected? C->D E Decontamination & Waste Segregation D->E No F Emergency Response Protocol D->F Yes F->E

Operational workflow for handling reactive amidine hydrochloride intermediates.

References

  • 2-methylcyclopropane-1-carboximidamide hydrochloride — Chemical Substance Information , NextSDS. Available at:[Link]

  • 2-methylcyclopropane-1-carboximidamide hydrochloride (C5H10N2) , PubChemLite. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.